2-(6-Hydroxy-benzofuran-3-yl)-acetamide
Description
BenchChem offers high-quality 2-(6-Hydroxy-benzofuran-3-yl)-acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-Hydroxy-benzofuran-3-yl)-acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C10H9NO3 |
|---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
2-(6-hydroxy-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C10H9NO3/c11-10(13)3-6-5-14-9-4-7(12)1-2-8(6)9/h1-2,4-5,12H,3H2,(H2,11,13) |
InChI Key |
JERRTBMOMAYIKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)OC=C2CC(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Gonyleptidine Analogs and Benzofuran Derivatives in Drug Discovery
This technical guide details the strategic integration of Gonyleptidine (a pyridine-based alkaloid derived from arachnid defensive secretions) and Benzofuran (a privileged synthetic scaffold) in modern drug discovery. It focuses on the rational design, chemical synthesis, and biological profiling of chimeric analogs designed to overcome multidrug resistance (MDR).
Executive Summary
The convergence of natural product scaffolds with synthetic pharmacophores represents a high-yield strategy in medicinal chemistry. Gonyleptidine , a pyridine alkaloid isolated from the harvestman Gonyleptes (Opiliones), exhibits inherent antimicrobial and cytotoxic potential due to its nitrogen-heterocyclic core. However, its clinical utility is often limited by metabolic instability and moderate potency.
This guide outlines the development of Gonyleptidine-Benzofuran Hybrids . By appending the lipophilic, DNA-intercalating benzofuran moiety to the gonyleptidine core, researchers can enhance membrane permeability, metabolic stability, and target affinity.
Key Applications:
-
Oncology: Targeting tubulin polymerization and EGFR kinases.
-
Infectious Disease: Disrupting bacterial efflux pumps in MDR strains.
Pharmacophore Landscape & Rationale
The Gonyleptidine Core (Natural Product)
Gonyleptidine is characterized by a substituted pyridine or piperidine ring system, often featuring alkyl side chains that facilitate integration into lipid bilayers.
-
Mechanism: The nitrogen lone pair acts as a hydrogen bond acceptor, critical for interacting with serine/threonine residues in enzyme active sites.
-
Limitation: Rapid oxidative metabolism of the alkyl side chains.
The Benzofuran Scaffold (Synthetic Optimizer)
Benzofuran is a bicyclic oxygen heterocycle found in drugs like Amiodarone.
-
Benefit: It functions as a bioisostere for indole, providing robust
stacking interactions with aromatic amino acids (Phe, Tyr, Trp) in receptor pockets. -
Role in Hybrid: Replaces the labile alkyl chain of gonyleptidine to improve metabolic half-life (
) and binding affinity.
Structural Logic (DOT Visualization)
The following diagram illustrates the retrosynthetic logic for constructing a Gonyleptidine-Benzofuran hybrid.
Caption: Retrosynthetic disconnection approach for assembling the hybrid scaffold via convergent synthesis.
Synthetic Methodologies
Protocol A: Synthesis of the Benzofuran Building Block
This protocol utilizes the Rap-Stoermer condensation , favored for its operational simplicity and atom economy.
Reagents:
-
Salicylaldehyde derivative (1.0 equiv)
- -Bromoacetophenone (1.1 equiv)
- (anhydrous, 2.0 equiv)
-
Acetonitrile (
)
Step-by-Step Protocol:
-
Dissolution: Dissolve 5.0 mmol of salicylaldehyde in 20 mL of dry
in a round-bottom flask. -
Addition: Add 10.0 mmol of anhydrous
. Stir for 15 minutes at room temperature (RT) to generate the phenoxide anion. -
Alkylation/Cyclization: Dropwise add
-bromoacetophenone (5.5 mmol). -
Reflux: Heat the mixture to reflux (
) for 4-6 hours. Monitor via TLC (Hexane:EtOAc 8:2). -
Work-up: Cool to RT. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Recrystallize from ethanol or purify via silica gel column chromatography to yield the 2-aroylbenzofuran intermediate.
Protocol B: Coupling to the Gonyleptidine Core
To link the benzofuran to the pyridine core of gonyleptidine, a Suzuki-Miyaura Cross-Coupling is employed.
Causality: Palladium-catalyzed cross-coupling is chosen to preserve the integrity of the heteroaromatic rings while forming a robust
-
Catalyst Prep: Charge a flask with
(5 mol%) under nitrogen atmosphere. -
Coupling: Add the halogenated pyridine core (Gonyleptidine precursor) and Benzofuran-2-boronic acid (1.2 equiv) in Toluene/Ethanol (2:1).
-
Base Activation: Add
(aqueous). -
Reaction: Reflux at
for 12 hours. -
Validation: The appearance of a new UV-active spot with lower
indicates the formation of the hybrid.
Biological Evaluation & SAR
Structure-Activity Relationship (SAR) Data
The following table summarizes hypothetical SAR trends observed when modifying the benzofuran substitution pattern on a gonyleptidine core.
| Analog ID | Benzofuran Substituent (R) | Gonyleptidine Linker | LogP | Cytotoxicity (IC50, HeLa) | Notes |
| GB-01 | H | Direct Bond | 2.4 | Baseline activity. | |
| GB-02 | 5-OMe | Direct Bond | 2.8 | Electron-donating group enhances potency. | |
| GB-03 | 5-F | Direct Bond | 2.9 | Metabolic blocker; improved stability. | |
| GB-04 | 5-OMe | Amide Linker | 2.1 | Linker flexibility reduced binding affinity. |
Experimental Protocol: MTT Cytotoxicity Assay
This assay measures cellular metabolic activity as an indicator of viability.
Reagents:
-
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO (Solubilizing agent)
-
Cell Lines: HeLa (Cervical cancer), MCF-7 (Breast cancer)
Self-Validating Workflow:
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate for 24h to ensure adhesion. -
Treatment: Add test compounds (GB-01 to GB-04) at serial dilutions (
). Include Doxorubicin as a positive control and 0.1% DMSO as a vehicle control. -
Incubation: Incubate for 48h at
, . -
Labeling: Add
MTT solution ( ) to each well. Incubate for 4h. Mechanism: Viable mitochondria reduce yellow MTT to purple formazan. -
Solubilization: Aspirate media carefully. Add
DMSO to dissolve formazan crystals. -
Quantification: Measure absorbance at 570 nm using a microplate reader.
-
Calculation:
.
Mechanism of Action (Signaling Pathway)
The hybrid compounds likely act by inhibiting the PI3K/Akt/mTOR pathway, a common target for benzofuran derivatives in cancer therapy.
Caption: Proposed inhibitory mechanism of the hybrid analog on the PI3K/Akt antiproliferative pathway.
References
-
Mushtaq, A., et al. (2024).[1] "A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies." ACS Omega.[1] Available at: [Link]
-
Patel, K., et al. (2024).[2] "Unlocking the Potential: A Comprehensive Review for the Synthesis of Benzofuran Derivatives." Current Green Chemistry. Available at: [Link]
- Grummitt, O., & Buck, A. (1955). "Benzofuran Synthesis via Rap-Stoermer Condensation." Organic Syntheses.
- Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
-
Da Silva, G., et al. (2023). "Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022." Molecules. Available at: [Link]
Sources
2-(6-Hydroxy-benzofuran-3-yl)-acetamide: Structural Characterization and Synthetic Pathways
Executive Summary
2-(6-Hydroxy-benzofuran-3-yl)-acetamide is a specialized heterocyclic compound belonging to the benzofuran class, structurally characterized by a fused benzene and furan ring system with a hydroxyl group at the 6-position and an acetamide side chain at the 3-position.[1][2][3] This molecular architecture positions it as a critical isostere of 5-hydroxyindole derivatives (such as serotonin and melatonin), making it a valuable scaffold in medicinal chemistry for exploring bioisosteric replacements in serotonergic and melatonergic ligand design.
This technical guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and structural characteristics, grounded in crystallographic data and established synthetic protocols.
Part 1: Physicochemical Profile[4][5]
The following data consolidates the fundamental chemical identity of the compound. Due to its specific application as a research intermediate, the CAS registry number for the amide form is not widely indexed in public commercial databases; however, it is synthesized directly from the known precursor 2-(6-hydroxybenzofuran-3-yl)acetic acid (CAS 69716-04-7).
Table 1: Chemical Identity & Physical Properties[4]
| Property | Data |
| Chemical Name | 2-(6-Hydroxy-benzofuran-3-yl)-acetamide |
| Synonyms | 2-(6-hydroxy-1-benzofuran-3-yl)acetamide; 6-hydroxy-3-benzofuranacetamide |
| Molecular Formula | |
| Molecular Weight | 191.18 g/mol |
| Precursor CAS | 69716-04-7 (Acid form: 2-(6-hydroxy-1-benzofuran-3-yl)acetic acid) |
| Physical State | Solid (Crystalline) |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |
| H-Bond Donors | 2 (OH, NH) |
| H-Bond Acceptors | 3 (O in furan, O in OH, O in amide C=O) |
| Predicted LogP | ~0.8 - 1.2 (Estimated based on structural fragments) |
Part 2: Structural Characterization (Crystallography)
Research by Arunakumar et al. (2014) has provided definitive crystallographic insights into the structural conformation of 2-(6-hydroxy-benzofuran-3-yl)-acetamide. Understanding the solid-state arrangement is crucial for predicting binding interactions in biological targets.
Molecular Conformation[3][7]
-
Planarity: The benzofuran ring system is essentially planar, with a root-mean-square (r.m.s.)[3] deviation for non-hydrogen atoms of approximately 0.009 Å . This planarity suggests the molecule can effectively intercalate or stack within flat binding pockets of receptors (e.g., MT1/MT2 melatonin receptors).
-
Side Chain Orientation: The acetamide side chain (–CH₂–C(O)–NH₂) exhibits a specific dihedral angle relative to the benzofuran plane (typically ~83-96° depending on crystal packing forces), indicating a non-coplanar orientation that may facilitate specific hydrogen bonding interactions orthogonal to the ring system.
Intermolecular Interactions
The crystal lattice is stabilized by a robust network of hydrogen bonds:
-
N—H···O Bonds: The amide nitrogen acts as a donor to carbonyl oxygens of adjacent molecules.
-
O—H···O Bonds: The 6-hydroxyl group serves as both a donor and acceptor, linking molecules into extended chains or sheets (typically along the c-axis).
-
Packing Motif: These interactions generate
and chain motifs, forming supramolecular sheets that stabilize the solid state.
Part 3: Synthetic Pathways & Production
The synthesis of 2-(6-Hydroxy-benzofuran-3-yl)-acetamide typically proceeds via the modification of its acetic acid precursor. The following protocol outlines a robust, self-validating synthetic route involving esterification followed by ammonolysis.
Reaction Scheme Logic
The synthesis transforms the carboxylic acid functionality into an amide while preserving the sensitive 6-hydroxyl group and the benzofuran core.
Detailed Experimental Protocol
Step 1: Esterification (Synthesis of Ethyl Ester)
Objective: Convert the carboxylic acid to a more reactive ethyl ester intermediate.
-
Reagents: 2-(6-Hydroxy-1-benzofuran-3-yl)acetic acid (2.0 g, ~10 mmol), Absolute Ethanol (10 mL), Conc. Sulfuric Acid (
, 1 mL).[3] -
Procedure:
-
Dissolve the acid in ethanol in a round-bottom flask.
-
Add sulfuric acid dropwise (catalyst).
-
Reflux the mixture at 80°C (353 K) for 4 hours . Monitor via TLC (System: Ethyl Acetate/Hexane 1:1) for disappearance of the acid spot.
-
Workup: Pour the reaction mixture into ice-cold water. Extract with ethyl acetate (3 x 20 mL).
-
Purification: Wash the organic layer with brine, dry over anhydrous
, and concentrate under vacuum.[3] -
Yield: Expect a reddish residue or solid (Ethyl (6-hydroxy-1-benzofuran-3-yl)acetate).[3]
-
Step 2: Ammonolysis (Conversion to Acetamide)
Objective: Convert the ethyl ester to the primary amide.
-
Reagents: Ethyl (6-hydroxy-1-benzofuran-3-yl)acetate (from Step 1), Methanolic Ammonia (7N) or Aqueous Ammonia (28%).
-
Procedure:
-
Dissolve the crude ester in Methanol (10 mL).
-
Add excess Ammonia solution (5-10 equivalents).
-
Stir at Room Temperature for 12–24 hours in a sealed vessel.
-
Monitoring: Monitor via TLC for the formation of a more polar spot (Amide).
-
Isolation: Evaporate the solvent under reduced pressure.
-
Recrystallization: Recrystallize the crude solid from Ethanol/Water or Methanol to obtain pure 2-(6-Hydroxy-benzofuran-3-yl)-acetamide.
-
Part 4: Analytical Characterization
To validate the identity of the synthesized compound, the following analytical signals should be observed.
Nuclear Magnetic Resonance (NMR)[5]
-
NMR (DMSO-
, 400 MHz):- 9.5-10.0 ppm (s, 1H): Phenolic -OH (Exchangeable).
- 7.2-7.5 ppm (m, 3H): Benzofuran aromatic protons (H-4, H-5, H-7).
- 7.6 ppm (s, 1H): Furan ring proton (H-2).
-
6.8-7.2 ppm (br s, 2H): Amide
(Exchangeable). -
3.4-3.5 ppm (s, 2H): Methylene
linking ring and amide.
Mass Spectrometry (MS)[5]
-
Ionization Mode: ESI (+) or EI.
-
Molecular Ion (
): m/z 191.[4] -
Key Fragments:
-
m/z 174 (
): Loss of ammonia. -
m/z 147 (
): Loss of amide group (tropylium-like cation formation).
-
Part 5: Biological & Pharmacological Context
While primarily a research intermediate, the structural features of 2-(6-Hydroxy-benzofuran-3-yl)-acetamide suggest significant pharmacological potential.
Bioisosterism with Serotonin/Melatonin
The benzofuran core is a classical bioisostere of the indole ring found in serotonin (5-HT) and melatonin.
-
Indole (Serotonin): Nitrogen at position 1.[5]
-
Benzofuran (Target): Oxygen at position 1.[1][3][6][7][5][8]
-
Implication: The replacement of N-H with O eliminates a hydrogen bond donor but retains the aromatic planarity and electron density, often improving metabolic stability and lipophilicity (LogP).
Potential Applications
-
Melatonin Receptor Ligands: The 3-acetamide side chain mimics the N-acetyl side chain of melatonin, while the 6-hydroxyl group mimics the 5-methoxy/5-hydroxy group of melatonin/serotonin. This compound serves as a scaffold for synthesizing MT1/MT2 agonists .
-
Antioxidant Activity: Benzofuran derivatives, particularly those with phenolic hydroxyls, often exhibit radical scavenging properties similar to Vitamin E.
References
-
Arunakumar, D. B., Krishnaswamy, G., Sreenivasa, S., Pampa, K. J., Lokanath, N. K., & Suchetan, P. A. (2014).[2] 2-(6-Hydroxy-1-benzofuran-3-yl)acetamide.[2] Acta Crystallographica Section E: Structure Reports Online, 70(1), o68.
-
Arunakumar, D. B., et al. (2014).[2] Crystal structure of ethyl (6-hydroxy-1-benzofuran-3-yl)acetate sesquihydrate. Acta Crystallographica Section E: Structure Reports Online, 70(12), o1268-o1269.
-
PubChem. 2-(6-Hydroxy-1-benzofuran-3-yl)acetic acid (Precursor CID 2110915). National Library of Medicine.
Sources
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. journals.iucr.org [journals.iucr.org]
- 4. 5-Acetamido-phthalide | C10H9NO3 | CID 590968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Hydroxybenzofuran-2(3H)-one | C8H6O3 | CID 11019033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. dea.gov [dea.gov]
- 7. PubChemLite - 2-(6-hydroxy-1-benzofuran-3-yl)acetic acid (C10H8O4) [pubchemlite.lcsb.uni.lu]
- 8. 6-hydroxy-7-methyl-1-benzofuran-3(2H)-one | 21861-22-3 | Benchchem [benchchem.com]
Pharmacophore Modeling of Benzofuran-3-yl Acetamides: A Computational Guide
Executive Summary
This technical guide outlines the computational workflow for developing pharmacophore models of benzofuran-3-yl acetamides , a privileged scaffold in medicinal chemistry. Known for their versatility, these derivatives exhibit potent antimicrobial, anticancer (tubulin polymerization inhibition), and enzyme-inhibitory activities.
This document is designed for computational chemists and drug discovery scientists. It moves beyond standard software tutorials to address the specific structural challenges of this scaffold—namely, the flexibility of the acetamide linker and the lipophilic dominance of the benzofuran core.
Structural Rationale & Biological Context[1][2][3][4][5][6][7][8][9][10]
The benzofuran-3-yl acetamide scaffold is a "privileged structure" because it effectively balances two critical pharmacokinetic properties:
-
Lipophilicity (Benzofuran Core): The fused benzene-furan ring system provides significant hydrophobic bulk, facilitating membrane permeability and hydrophobic interactions within receptor pockets (e.g., hydrophobic pockets in DNA gyrase or tubulin).
-
Directional H-Bonding (Acetamide Linker): The acetamide group (
or ) acts as a flexible hinge capable of acting as both a Hydrogen Bond Donor (NH) and Acceptor (CO).
Key Molecular Interactions:
- Stacking: The benzofuran ring frequently engages in T-shaped or parallel stacking with aromatic residues (Phe, Tyr, Trp).
-
H-Bonding Network: The acetamide carbonyl oxygen often anchors the molecule to backbone amides in the target protein.
Computational Workflow: From Dataset to Hypothesis
The following protocol details the generation of a Ligand-Based Pharmacophore Model.
Step 1: Dataset Curation & Pre-processing
Objective: Create a robust training set that covers a wide range of biological activities.
-
Data Source: Extract
or values from assays targeting specific endpoints (e.g., S. aureus DNA gyrase or HeLa cell lines). -
Activity Thresholds:
-
Active:
-
Inactive:
-
Intermediate: Discard to sharpen the classification boundary.
-
-
Protocol:
-
Convert 2D structures to 3D.
-
Crucial: Set ionization states to pH 7.4. The acetamide nitrogen is generally non-ionizable at physiological pH, but substituents on the benzofuran ring (e.g., amines) may be protonated.
-
Step 2: Conformational Analysis (The Critical Hinge)
Causality: The acetamide linker introduces significant rotatable degrees of freedom. A single static conformation will likely miss the bioactive pose.
-
Method: Use Mixed Model/Monte Carlo search algorithms rather than simple energy minimization.
-
Energy Window: Retain conformers within 10–20 kcal/mol of the global minimum.
-
Rationale: The bioactive conformation is often a higher-energy "folded" state where the acetamide oxygen folds back toward the benzofuran ring, rather than the extended low-energy state.
Step 3: Pharmacophore Generation (3D-QSAR)
Method: Use algorithms like GALAHAD (Tripos) or HypoGen (BIOVIA). Feature Mapping: Based on Structure-Activity Relationship (SAR) data, the model must prioritize:
-
Hydrophobic Centroids (Hyd): Placed on the Benzofuran and Phenyl rings.
-
H-Bond Acceptor (HBA): The Carbonyl oxygen of the acetamide.
-
H-Bond Donor (HBD): The Amide nitrogen (if unsubstituted).
Visualization of the Workflow
The following diagram illustrates the iterative process of model generation and validation.
Caption: Iterative CADD workflow emphasizing the critical conformational search step for flexible linkers.
Validation Protocols (Self-Validating Systems)
A pharmacophore model is only as good as its ability to discriminate actives from inactives.
Internal Validation
-
Cost Analysis: Ensure the difference between the null hypothesis cost and the fixed cost is > 60 bits (for HypoGen models).
-
Correlation: The regression coefficient (
) between predicted and experimental activity should be .
External Validation (The Decoy Test)
Protocol:
-
Construct a Decoy Set: Select 500+ molecules with similar physical properties (MW, LogP) to the benzofuran acetamides but known inactivity against the target.
-
Screening: Screen the Decoy Set + Active Test Set against the pharmacophore.
-
Metrics:
-
Enrichment Factor (EF): Measures how many actives are found in the top 1% of the sorted list.
-
ROC Curve: Plot True Positive Rate vs. False Positive Rate. An Area Under Curve (AUC) > 0.7 is mandatory for a predictive model.
-
Case Study: Antimicrobial Targeting
Recent studies have successfully utilized this workflow to target bacterial DNA gyrase and fungal strains.
Pharmacophoric Map of Active Benzofuran-3-yl Acetamides
Based on aggregated literature data (see References), the consensus pharmacophore for antimicrobial activity typically consists of:
-
F1 (Aromatic/Hydrophobic): The Benzofuran core (essential for intercalation or hydrophobic pocket binding).
-
F2 (H-Bond Acceptor): The Acetamide Carbonyl (interacts with Arg/Ser residues).
-
F3 (Hydrophobic/Aromatic): A distal aryl ring attached to the acetamide nitrogen (often substituted with halogens like Cl or F to enhance lipophilicity).
Caption: Consensus pharmacophore distances derived from bioactive benzofuran-3-yl acetamide derivatives.
Quantitative Data Summary (Representative)
| Feature Type | Chemical Moiety | Role in Binding | Interaction Partner (Hypothetical) |
| Hydrophobic | Benzofuran Ring | Phenylalanine / Tyrosine | |
| H-Bond Acceptor | Acetamide (C=O) | Hydrogen Bonding | Serine (OH) / Backbone NH |
| H-Bond Donor | Acetamide (NH) | Hydrogen Bonding | Aspartate / Glutamate |
| Lipophilic | Halogen (Cl/F) on Distal Ring | Halogen Bonding | Hydrophobic Pocket |
References
-
Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents. International Journal of Molecular Sciences. (2024).[1]
-
Benzofuran: An Emerging Scaffold for Antimicrobial Agents. RSC Advances. (2015).
-
Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers (Basel). (2022).
-
Synthesis and antifungal activities of some aryl(benzofuran-2-yl)ketoximes. Farmaco. (2002).[2]
-
Use of molecular modeling, docking, and 3D-QSAR studies for the determination of the binding mode of benzofuran-3-yl-(indol-3-yl)maleimides as GSK-3beta inhibitors. Journal of Molecular Modeling. (2009).
Sources
Methodological & Application
Application Note: Protocol for Amidation of (6-Hydroxybenzofuran-3-yl)acetic Acid
Executive Summary & Strategic Analysis
The conversion of (6-hydroxybenzofuran-3-yl)acetic acid to its amide derivatives presents a classic chemoselectivity challenge in medicinal chemistry. The substrate contains two nucleophilic sites (the amine partner and the C6-phenolic hydroxyl) and one electrophilic site (the C3-acetic acid).
The Core Challenge: Standard coupling reagents (EDC, HATU) activate the carboxylic acid, creating an intermediate that is susceptible to attack by both the external amine (desired amidation) and the internal/external phenol (undesired esterification/oligomerization).
This guide presents two validated workflows:
-
Route A (Direct Chemoselective Coupling): Utilizes T3P (Propylphosphonic anhydride) in ethyl acetate. This is the preferred "green" route for rapid synthesis, leveraging T3P's unique selectivity for amines over phenols.
-
Route B (Protection-Dependent Coupling): Utilizes TBS-protection followed by HATU activation. This is the "high-fidelity" route recommended for precious amines or scale-up where purification of byproducts is difficult.
Chemical Context & Decision Matrix[1]
The benzofuran scaffold is a privileged structure in drug discovery, notably serving as the core for GPR40 agonists like Fasiglifam (TAK-875) [1]. The acetic acid side chain at the C3 position is less sterically hindered than direct ring carboxylates, but the electron-rich nature of the benzofuran ring makes the system sensitive to harsh acidic conditions (potential for Friedel-Crafts side reactions).
Decision Tree for Method Selection
Figure 1: Strategic decision tree for selecting the optimal amidation pathway.
Protocol A: Direct Chemoselective Amidation (T3P Method)
Rationale: T3P (Propylphosphonic anhydride) forms a mixed anhydride intermediate that is highly reactive toward amines but relatively inert toward phenols due to the specific pKa requirements for attack. Furthermore, T3P byproducts are water-soluble, simplifying the workup [2].
Materials
-
Substrate: (6-Hydroxybenzofuran-3-yl)acetic acid (1.0 equiv)
-
Amine: 1.1 – 1.2 equiv
-
Reagent: T3P (50% w/w solution in EtOAc or DMF) (2.0 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Anhydrous)
Step-by-Step Methodology
-
Dissolution: In a dry reaction vial, dissolve the carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in anhydrous EtOAc (0.1 M concentration).
-
Note: If solubility is poor, use DMF, but EtOAc is preferred for ease of workup.
-
-
Base Addition: Cool the mixture to 0°C. Add DIPEA (3.0 equiv) dropwise.
-
Critical Control Point: Do not use stronger bases (like TEA or inorganic bases) which might deprotonate the phenol (pKa ~10) too aggressively, increasing the risk of O-acylation.
-
-
Activation: Add T3P solution (2.0 equiv) dropwise over 5 minutes.
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours.
-
Monitoring: Check by LC-MS. Look for the product mass [M+H]+. If a peak corresponding to [M + Substrate - H2O] (phenolic ester dimer) appears, the concentration is too high; dilute for future runs.
-
-
Workup (The "T3P Advantage"):
-
Dilute reaction with water.[1]
-
Separate phases. Wash the organic layer with:
-
10% Citric acid (removes unreacted amine).
-
Sat. NaHCO3 (removes unreacted acid and T3P byproducts).
-
Brine.
-
-
Dry over Na2SO4, filter, and concentrate.
-
-
Purification: Flash chromatography (DCM/MeOH or Hexane/EtOAc).
Protocol B: High-Fidelity Protection Strategy
Rationale: For valuable intermediates or unreactive amines (e.g., anilines), the competition between the phenol and the amine becomes significant. Protecting the phenol as a silyl ether eliminates this side reaction entirely [3].
Workflow Overview
Figure 2: Three-step protection-amidation-deprotection workflow.
Detailed Steps
Step 1: Phenol Protection
-
Dissolve (6-hydroxybenzofuran-3-yl)acetic acid in DMF.
-
Add Imidazole (2.5 equiv) and TBS-Cl (1.2 equiv).
-
Stir at RT for 3 hours.
-
Note: The carboxyl group may also silylate transiently but will hydrolyze upon aqueous workup, or one can use 2.2 equiv TBS-Cl to protect both, then selectively hydrolyze the silyl ester with K2CO3/MeOH while keeping the silyl ether intact.
-
Isolate the 6-((tert-butyldimethylsilyl)oxy)benzofuran-3-yl)acetic acid .
Step 2: HATU Coupling
-
Dissolve the TBS-protected acid (1.0 equiv) in DMF.
-
Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir for 5 minutes to form the activated ester.
-
Add the Amine (1.1 equiv).
-
Stir at RT for 1–16 hours.
-
Perform standard aqueous workup (extract with EtOAc).
Step 3: Deprotection
-
Dissolve the crude amide in THF.
-
Add TBAF (1.0 M in THF, 1.5 equiv) at 0°C.
-
Stir for 1 hour.
-
Quench with sat. NH4Cl. Extract and purify.
Comparative Data & Troubleshooting
Reagent Performance Table
| Feature | T3P (Propylphosphonic anhydride) | HATU (Hexafluorophosphate Azabenzotriazole) | EDC / HOBt |
| Primary Mechanism | Mixed Anhydride | Active Ester (OAt) | Carbodiimide (O-acylisourea) |
| Phenol Tolerance | High (Kinetic selectivity for amine) | Low (Risk of O-acylation if base is high) | Medium (Slow reaction, additives needed) |
| Workup | Aqueous wash (Water soluble) | Requires chromatography (remove urea/N-oxides) | Urea byproduct removal can be difficult |
| Epimerization | Very Low | Low | Moderate |
| Cost | Moderate | High | Low |
Troubleshooting Guide
Issue 1: Formation of Phenolic Ester (O-acylation)
-
Symptom:[1][2][3][4][5][6] LC-MS shows a dimer peak or incorrect mass corresponding to the ester.
-
Solution:
-
Immediate Fix: Treat the crude mixture with LiOH (2 equiv) in THF/H2O (3:1) for 30 minutes. Phenolic esters are much more labile than aliphatic amides; this will selectively hydrolyze the impurity back to the phenol and acid/amine [4].
-
Process Fix: Switch to T3P (Route A) or lower the base equivalents.
-
Issue 2: Low Conversion of Carboxylic Acid
-
Solution: The benzofuran acetic acid might be sterically hindered if the amine is bulky. Switch to Route B (HATU is a more powerful coupling agent than T3P) or heat the T3P reaction to 50°C (T3P is thermally stable).
References
-
Negoro, N., et al. (2010). Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist.[7] ACS Medicinal Chemistry Letters, 1(6), 290–294.
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[8] Organic Process Research & Development, 20(2), 140–177.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[5]
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[5][8][9][10] Tetrahedron, 61(46), 10827-10852.
Sources
- 1. tdcommons.org [tdcommons.org]
- 2. Metal-Free Amidation of Acids with Formamides and T3P® [organic-chemistry.org]
- 3. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medcraveonline.com [medcraveonline.com]
- 5. synplechem.com [synplechem.com]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hepatochem.com [hepatochem.com]
- 9. Ynamide Coupling Reagents: Origin and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
One-Pot Synthesis of 3-Substituted 6-Hydroxybenzofurans: Application Notes and Protocols
Introduction: The Significance of the 6-Hydroxybenzofuran Scaffold and the Power of One-Pot Syntheses
The 6-hydroxybenzofuran moiety is a privileged scaffold in medicinal chemistry and natural product synthesis. Its structural motif is embedded in a wide array of biologically active molecules, exhibiting properties that range from anticancer and anti-inflammatory to neuroprotective activities. The strategic placement of the hydroxyl group at the C-6 position offers a critical handle for further functionalization, making it an attractive target for drug development professionals.
Traditionally, the synthesis of such substituted benzofurans has involved multi-step sequences, often burdened by the need for intermediate isolation and purification, leading to reduced overall yields and increased consumption of time and resources. One-pot syntheses have emerged as a powerful and elegant solution to these challenges. By telescoping multiple reaction steps into a single, uninterrupted sequence, these methods enhance operational simplicity, improve atom economy, and often provide access to complex molecules from readily available starting materials. This guide provides detailed protocols and mechanistic insights into two robust one-pot methodologies for the synthesis of 3-substituted 6-hydroxybenzofurans, designed for researchers and scientists in the field of organic and medicinal chemistry.
Methodology 1: Domino Oxidation/[3+2] Cyclization of Hydroquinone Esters with Ynamides
This modern approach leverages a scandium-catalyzed domino reaction that begins with the in-situ oxidation of a hydroquinone derivative to the corresponding reactive quinone. This is immediately followed by a [3+2] cyclization with an ynamide, rapidly assembling the functionalized 6-hydroxybenzofuran core. This method is notable for its high efficiency, mild reaction conditions, and broad substrate scope.[1][2]
Mechanistic Rationale
The causality behind this one-pot procedure lies in the seamless integration of an oxidation step with a subsequent cyclization cascade. The choice of a hydroquinone ester as the starting material is strategic; the ester group enhances the electrophilicity of the in-situ generated quinone, facilitating the subsequent nucleophilic attack by the ynamide. Silver(I) oxide (Ag₂O) is employed as a mild oxidant to convert the hydroquinone to the p-benzoquinone in the reaction vessel, avoiding the need to handle the often-unstable quinone directly.
The key bond-forming events are catalyzed by Scandium(III) triflate (Sc(OTf)₃), a Lewis acid that activates both the quinone and the ynamide.[1][2] The proposed mechanism, depicted below, initiates with the oxidation of the hydroquinone (I) to the quinone (II). The Lewis acid activates the quinone, which is then attacked by the ynamide (III) to form a keteniminium ion intermediate (IV). An intramolecular cyclization and subsequent tautomerization lead to the aromatic 6-hydroxybenzofuran product (V).[1]
Caption: Domino Oxidation/[3+2] Cyclization Workflow.
Experimental Protocol: Synthesis of Methyl 6-hydroxy-3-phenyl-2-(phenylsulfonamido)benzofuran-5-carboxylate
Materials:
-
Methyl 2,5-dihydroxybenzoate (1.0 mmol, 168.1 mg)
-
N-(phenylethynyl)benzenesulfonamide (1.2 mmol, 306.4 mg)
-
Silver(I) oxide (Ag₂O) (2.0 mmol, 463.5 mg)
-
Anhydrous Magnesium Sulfate (MgSO₄) (2.0 mmol, 240.8 mg)
-
Scandium(III) triflate (Sc(OTf)₃) (0.02 mmol, 9.8 mg)
-
Anhydrous Dichloromethane (CH₂Cl₂) (10 mL)
-
Round-bottom flask (25 mL) with magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a 25 mL round-bottom flask under an inert atmosphere, add methyl 2,5-dihydroxybenzoate (1.0 mmol), silver(I) oxide (2.0 mmol), and anhydrous magnesium sulfate (2.0 mmol).
-
Add anhydrous dichloromethane (10 mL) to the flask.
-
Stir the mixture vigorously at room temperature for 2 hours to ensure complete oxidation of the hydroquinone. The color of the mixture will typically darken.
-
To this mixture, add N-(phenylethynyl)benzenesulfonamide (1.2 mmol) and scandium(III) triflate (0.02 mmol).
-
Continue stirring the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes to 2 hours.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the silver salts and magnesium sulfate. Wash the celite pad with additional dichloromethane.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired 3-substituted 6-hydroxybenzofuran.
Substrate Scope and Yields
This method demonstrates good tolerance for a variety of substituents on the ynamide component.
| Entry | R¹ in Ynamide | R² in Ynamide | Product | Yield (%) |
| 1 | Phenyl | Ts | Methyl 6-hydroxy-3-phenyl-2-(tosylamino)benzofuran-5-carboxylate | 91 |
| 2 | 4-Tolyl | Ts | Methyl 6-hydroxy-3-(p-tolyl)-2-(tosylamino)benzofuran-5-carboxylate | 88 |
| 3 | n-Butyl | Ts | Methyl 3-butyl-6-hydroxy-2-(tosylamino)benzofuran-5-carboxylate | 96 |
| 4 | TIPS | Ts | Methyl 6-hydroxy-2-(tosylamino)-3-(triisopropylsilyl)benzofuran-5-carboxylate | 85 |
Data adapted from Zhang, D., et al. RSC Adv., 2019, 9, 12567-12571.[1][2]
Methodology 2: Nenitzescu-Type Synthesis of 3-Acyl-6-hydroxybenzofurans
The Nenitzescu reaction is a classic method for synthesizing 5-hydroxyindoles from enamines and benzoquinones.[3][4][5] However, a well-documented and synthetically useful alternative pathway of this reaction leads to the formation of 5-hydroxybenzofurans (structurally equivalent to 6-hydroxybenzofurans depending on the starting quinone numbering).[3][6] This can be adapted into a one-pot synthesis of 3-acyl-6-hydroxybenzofurans by reacting a 1,4-benzoquinone with a 1,3-dicarbonyl compound.
Mechanistic Rationale
This one-pot synthesis proceeds through a series of cascade reactions initiated by a Michael addition. The 1,3-dicarbonyl compound, in the presence of a catalyst, acts as the nucleophile, attacking the electron-deficient benzoquinone. The choice of catalyst is crucial for promoting the initial addition and subsequent cyclization. While traditionally an acid-catalyzed reaction, Lewis acids like copper(II) triflate have been shown to be highly effective.[1]
The reaction begins with the Michael addition of the enol form of the 1,3-dicarbonyl compound (VI) to the 1,4-benzoquinone (VII). The resulting intermediate (VIII) then undergoes an intramolecular cyclization via nucleophilic attack of the hydroxyl group onto one of the carbonyls. Subsequent dehydration leads to the aromatic 3-acyl-6-hydroxybenzofuran product (IX).
Caption: Nenitzescu-Type Synthesis Workflow.
Experimental Protocol: Synthesis of 3-Acetyl-6-hydroxy-2-methylbenzofuran
Materials:
-
1,4-Benzoquinone (1.0 mmol, 108.1 mg)
-
Acetylacetone (2,4-pentanedione) (1.2 mmol, 120.1 mg, 0.12 mL)
-
Copper(II) triflate (Cu(OTf)₂) (0.1 mmol, 36.2 mg)
-
Anhydrous Acetonitrile (CH₃CN) (10 mL)
-
Round-bottom flask (25 mL) with magnetic stirrer and reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere, add 1,4-benzoquinone (1.0 mmol) and copper(II) triflate (0.1 mmol).
-
Add anhydrous acetonitrile (10 mL) to the flask and stir to dissolve the solids.
-
To the resulting solution, add acetylacetone (1.2 mmol) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure 3-acetyl-6-hydroxy-2-methylbenzofuran.
Comparative Data for Nenitzescu-Type Syntheses
The reaction is versatile and can be performed with various substituted benzoquinones and 1,3-dicarbonyl compounds.
| Entry | Benzoquinone | 1,3-Dicarbonyl Compound | Product | Yield (%) |
| 1 | 1,4-Benzoquinone | Acetylacetone | 3-Acetyl-6-hydroxy-2-methylbenzofuran | ~90 |
| 2 | 2-Methyl-1,4-benzoquinone | Acetylacetone | 3-Acetyl-6-hydroxy-2,7-dimethylbenzofuran | ~85 |
| 3 | 1,4-Benzoquinone | Ethyl acetoacetate | Ethyl 6-hydroxy-2-methylbenzofuran-3-carboxylate | ~92 |
| 4 | 1,4-Benzoquinone | Dibenzoylmethane | 3-Benzoyl-6-hydroxy-2-phenylbenzofuran | ~78 |
Yields are approximate and based on typical results reported in the literature for similar transformations.
Conclusion
The one-pot methodologies presented herein offer efficient, reliable, and versatile routes to the synthetically valuable 3-substituted 6-hydroxybenzofuran core. The domino oxidation/[3+2] cyclization provides rapid access to highly functionalized derivatives under very mild conditions, while the Nenitzescu-type synthesis offers a classic yet robust approach using readily available dicarbonyl compounds. By understanding the underlying mechanisms, researchers can make informed decisions about substrate selection and reaction optimization, thereby accelerating the discovery and development of novel chemical entities for various applications.
References
-
Zhang, D., et al. (2019). Synthesis of poly-functionalized benzofurans via one-pot domino oxidation/[3+2] cyclization reactions of a hydroquinone ester and ynamides. RSC Advances, 9, 12567-12571. [Link]
-
Dong, Q., et al. (2024). Synthesis of 2,3-Dialkyl-5-hydroxybenzofurans via a One-pot, Three-step Reaction Sequence of 2-Monosubstituted 1,3-Diketones and 1,4-Benzoquinones. The Journal of Organic Chemistry. [Link]
-
Pirouz, M., et al. (2021). One-pot synthesis of benzofurans via heteroannulation of benzoquinones. Heterocyclic Communications, 27(1), 24-31. [Link]
- Nenitzescu, C. D. (1929). Über einige neue Synthesen von 5-Oxy-indol-Derivaten. Buletinul Societății de Chimie din România, 11, 37-43.
-
Zhang, D., et al. (2019). Synthesis of poly-functionalized benzofurans via one-pot domino oxidation/[3+2] cyclization reactions of a hydroquinone ester and ynamides. PMC. [Link]
- Khetan, S. K., & George, M. V. (1970). The Nenitzescu Condensation of Ethyl β-Aminocrotonate with Benzoquinones. Tetrahedron, 26(22), 5255-5269.
-
Wikipedia. Nenitzescu indole synthesis. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of poly-functionalized benzofurans via one-pot domino oxidation/[3+2] cyclization reactions of a hydroquinone ester and ynamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nenitzescu Indole Synthesis (Chapter 37) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
Application Note: Advanced Crystallization Strategies for 2-(6-Hydroxy-benzofuran-3-yl)-acetamide
Executive Summary
This application note details the isolation and purification of 2-(6-Hydroxy-benzofuran-3-yl)-acetamide (CAS: N/A, Internal Ref: HBA-3). As a polar, hydrogen-bond-rich scaffold, this compound presents specific challenges regarding solubility and crystal habit control. While chromatographic methods are often used for initial isolation, they are non-scalable. This guide provides a validated crystallization protocol using an Ethyl Acetate/Methanol (4:1) system, alongside alternative green solvent strategies suitable for scale-up.
Physicochemical Profiling & Solubility Logic
Molecular Analysis
To design an effective crystallization, we must first understand the intermolecular forces at play.
-
Core Structure: Benzofuran (Lipophilic, planar).
-
Functional Group A (Position 6): Hydroxyl (-OH).[1] Weakly acidic (pKa ~10), H-bond donor/acceptor.
-
Functional Group B (Position 3): Acetamide (-CH2-CONH2). Strong H-bond donor/acceptor, high melting point contributor.
Crystallization Implication: The molecule forms strong intermolecular hydrogen bond networks (N-H[1]···O and O-H···O), often leading to "sheets" or "helical" packing arrangements in the solid state. This strong lattice energy can sometimes result in rapid precipitation of amorphous solids or "oiling out" if the cooling trajectory is too steep.
Solubility Matrix
| Solvent Class | Solvent | Solubility @ 25°C | Solubility @ Reflux | Suitability |
| Protics | Methanol | High | Very High | Good Solvent |
| Water | Low | Moderate | Anti-Solvent | |
| Esters | Ethyl Acetate | Low | Moderate | Anti-Solvent / Co-solvent |
| Chlorinated | DCM | Low | Low | Poor |
| Alkanes | Heptane | Insoluble | Insoluble | Strong Anti-Solvent |
Validated Crystallization Protocols
Protocol A: The "Gold Standard" Binary Solvent Method
Objective: High-purity polymorph generation for analytical standards or final API. Solvent System: Ethyl Acetate : Methanol (4:1 v/v).[1] Mechanism: Evaporative or Cooling Crystallization.
Step-by-Step Procedure:
-
Dissolution: Suspend 10 g of crude HBA-3 in 40 mL of Methanol at 50°C. Stir until fully dissolved.
-
Filtration: Perform a polish filtration (0.45 µm PTFE) while hot to remove insoluble particulates.
-
Co-solvent Addition: Slowly add 160 mL of Ethyl Acetate (pre-warmed to 40°C) to the filtrate.
-
Note: If immediate turbidity occurs, add a small volume of Methanol until clear.
-
-
Nucleation: Allow the solution to cool slowly to Room Temperature (20-25°C) over 4 hours.
-
Observation: Colourless prisms should begin to form.[1]
-
-
Maturation: Stir the slurry gently at 20°C for an additional 2 hours to maximize yield.
-
Isolation: Filter under vacuum. Wash the cake with 20 mL of cold Ethyl Acetate/Methanol (9:1).
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Protocol B: Anti-Solvent Crash (Scale-Up Friendly)
Objective: Rapid purification from crude reaction mixtures (removing polar impurities). Solvent System: Methanol (Solvent) / Water (Anti-solvent).
-
Dissolution: Dissolve crude material in minimum Methanol (approx. 5 vol) at RT.
-
Precipitation: Add Water dropwise until the solution turns slightly turbid (Cloud Point).
-
Seeding: Add 0.1% w/w pure seed crystals (from Protocol A).
-
Addition: Continue adding Water (total 10 vol) over 60 minutes.
-
Harvest: Filter and dry. Note: This method may yield smaller particle sizes.
Process Workflow & Logic (Visualization)
The following diagram illustrates the decision matrix for purifying HBA-3, moving from crude synthesis to final crystal form.
Figure 1: Purification decision tree for 2-(6-Hydroxy-benzofuran-3-yl)-acetamide, highlighting the divergence between high-purity and bulk processing.
Solid State Characterization
To ensure the integrity of the crystallization, the following parameters should be verified:
-
Crystal Habit: Protocol A yields Colourless Prisms .[1] If needles are observed, the cooling rate was likely too fast (kinetic control).
-
Melting Point: Expected range 195–197°C (based on similar benzofuran acetamides).[2] A depressed MP indicates solvent inclusion or impurity.
-
XRD Pattern: Look for distinct peaks corresponding to the lamellar packing sheets driven by the Amide-Phenol H-bonds.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Temperature dropped too fast; Metastable zone exceeded. | Re-heat to dissolution. Add seed crystals at the cloud point. Cool at 0.1°C/min. |
| Gelation | Concentration too high; H-bond network forming hydrogel. | Dilute the system.[3][4] Use a higher ratio of Ethyl Acetate (Interferes with H-bonding). |
| Yellow Color | Oxidation of the phenol group. | Perform crystallization under Nitrogen atmosphere. Add 0.1% Ascorbic acid to the aqueous phase during workup. |
References
-
Arunakumar, D. B., et al. (2014).[1] "Crystal structure of 2-(6-hydroxy-1-benzofuran-3-yl)acetamide." Acta Crystallographica Section E, 70(Pt 6), o673–o674. Source: Relevance: Defines the primary crystal structure and the EtOAc/MeOH (4:1) solvent system.[1][2][4][5]
-
Lu, Y. Z., et al. (2012).[2] "Synthesis and Crystal Structure of Benzofuran Derivative." Asian Journal of Chemistry, 24(8), 3436-3438.[2] Source: Relevance: Provides comparative solubility data for benzofuran ethyl esters.
-
Technical Disclosure Commons. (2025). "Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid." Source: Relevance: Industrial purification logic for hydroxy-benzofuran intermediates.
Sources
Application Note: Optimized Solvent Systems for Thin-Layer Chromatography (TLC) of Benzofuran Amides
Introduction & Chemical Context
Benzofuran amides represent a critical pharmacophore in medicinal chemistry, frequently appearing in anti-arrhythmic agents (e.g., Amiodarone derivatives), anti-tumor candidates, and antimicrobial scaffolds.
Successful Thin-Layer Chromatography (TLC) of these compounds requires navigating a physicochemical dichotomy:
-
The Benzofuran Core: A planar, aromatic, lipophilic bicycle that interacts with silica via weak
- interactions and Van der Waals forces. It prefers non-polar mobile phases. -
The Amide Linker: A polar functional group capable of strong hydrogen bonding (H-bond donor via N-H; acceptor via C=O). It interacts strongly with the acidic silanol groups (Si-OH) of the stationary phase.
The Challenge: This duality often leads to "streaking" or "tailing," where the lipophilic core migrates while the amide group drags on the silica surface. This guide provides a self-validating protocol to resolve these species with high
Solvent System Selection Strategy
Do not rely on a single "magic ratio." Use an Eluotropic Screening Protocol based on the polarity index.
A. Primary Screening System (The Workhorse)
Solvent: n-Hexane : Ethyl Acetate (EtOAc) Rationale: This binary system balances the non-polar elution power of hexane (for the benzofuran) with the polar aprotic nature of EtOAc (to disrupt amide-silica H-bonds).
| System Composition | Target Polarity | Application |
| 9:1 (Hex:EtOAc) | Low | Lipophilic benzofurans; Starting material checks. |
| 4:1 to 2:1 | Medium | Standard starting point for most benzofuran amides. |
| 1:1 to 1:4 | High | Highly polar derivatives (e.g., sulfonamide substitutions). |
B. Advanced System (For Solubility & Tailing Issues)
Solvent: Dichloromethane (DCM) : Methanol (MeOH) Rationale: If the compound is insoluble in Hexane or streaks significantly in EtOAc, switch to DCM. Methanol is a strong H-bond donor/acceptor that competes effectively for silanol sites, sharpening the spots.
-
Standard Ratio: 95:5 (DCM:MeOH)
-
High Polarity: 90:10 (DCM:MeOH) – Note: Above 10% MeOH, silica gel can dissolve slightly, affecting resolution.
C. The Modifier (The "Anti-Streak" Agent)
Additive: Triethylamine (TEA) or Ammonia (
Critical Insight: While amides are neutral, their precursors (amines) are basic and will streak heavily. If you observe a streak starting from the baseline, it is likely unreacted amine, not your product.
Visualization & Detection Logic
Benzofuran amides are chromophores, making them ideal for non-destructive detection.
| Method | Mechanism | Appearance | Suitability |
| UV (254 nm) | Excitation of the aromatic benzofuran | Dark purple/black spots on green fluorescent background. | Primary. High sensitivity for benzofurans. |
| KMnO₄ Stain | Oxidation of alkene/benzylic positions. | Yellow/Brown spots on purple background.[1] | Good for checking impurities or non-aromatic side chains. |
| Vanillin Stain | Condensation with activated aromatics/amides. | Range of colors (often grey/blue/red) upon heating. | Excellent for differentiating closely eluting compounds. |
Experimental Workflow (Visualized)
The following diagram outlines the logical flow for selecting and optimizing the mobile phase.
Caption: Decision tree for optimizing TLC solvent systems based on retention factor (
Detailed Protocol: The "Equilibrium" Method
Reproducibility in TLC depends on the vapor-liquid equilibrium in the chamber.
Materials
-
TLC Plates: Silica Gel 60
(Aluminum or Glass backed). -
Chamber: Glass jar with a tight-fitting lid.
-
Filter Paper: Whatman No. 1 or equivalent.
Step-by-Step Procedure
-
Chamber Saturation (Critical):
-
Cut a piece of filter paper to fit the inside height of the chamber.
-
Pour the chosen solvent system (e.g., Hex:EtOAc 3:1) into the chamber (depth ~0.5 cm).
-
Place the filter paper inside so it wicks up the solvent.
-
Wait 5-10 minutes. This saturates the headspace with solvent vapor, preventing "smiling" (curved solvent fronts) and ensuring consistent
values.
-
-
Sample Application:
-
Dissolve ~1 mg of benzofuran amide in 1 mL of Dichloromethane (DCM) .
-
Note: Do not spot using pure MeOH; it spreads too much, creating large, diffuse spots. DCM evaporates quickly, leaving a tight spot.
-
Spot 1-2
L onto the baseline (1 cm from bottom). Keep spot diameter < 2 mm.[2]
-
-
Development:
-
Place plate in chamber. Ensure solvent level is below the baseline.
-
Run until solvent front is 1 cm from the top.
-
-
Analysis:
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Long Streak (Comet) | Acidic silanols H-bonding with amide; OR Sample overload. | 1.[3] Dilute sample. 2. Add 1% TEA to mobile phase [1]. |
| Spot "Rings" | Sample applied in high-boiling or polar solvent (e.g., DMSO/MeOH). | Dissolve sample in DCM or Acetone for spotting.[4] Dry plate thoroughly before running. |
| Co-elution (One Blob) | Solvents not selective enough. | Switch from Hex:EtOAc to DCM:MeOH or Toluene:Acetone to change selectivity mechanisms. |
| Ghost Spots | Decomposition on silica. | Benzofurans can be acid-sensitive. Run 2D-TLC: Run once, rotate 90°, run again. Off-diagonal spots indicate decomposition [2].[5] |
References
-
Frontier, A. (2026).[5] Troubleshooting Thin Layer Chromatography. University of Rochester.[5] Retrieved from [Link]
-
MDPI. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization. Molecules.[1][2][3][4][5][6][7][8][9][10][11] Retrieved from [Link]
-
Organomation. (2025). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. organomation.com [organomation.com]
- 5. Chromatography [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 6-Hydroxybenzofuran Derivatives
Current Status: Operational Subject: Troubleshooting & Optimization Guide for 6-Hydroxybenzofuran Isolation Ticket ID: HBF-PUR-001
Introduction: The Nature of the Beast
6-Hydroxybenzofuran derivatives are deceptive.[1] While the benzofuran core is aromatic and stable, the C6-hydroxyl group introduces a phenolic character (pKa ~9.5–10.5) that creates three distinct purification hurdles:
-
Silanol Interaction: The acidic proton interacts strongly with silica gel, leading to peak tailing and yield loss.[1]
-
Oxidative Instability: The electron-rich system is prone to oxidation, forming quinones or benzofuranones (colored impurities) upon prolonged exposure to air or basic silica.[1]
-
Regioisomer Similarity: In cyclization reactions (e.g., Rap-Stoermer), the 4-hydroxy and 6-hydroxy isomers often co-elute due to near-identical polarity.
This guide moves beyond standard protocols to provide "field-proven" purification logic.
Module 1: The "Phenolic Switch" (Chemical Workup)
Issue: "My crude mixture is a black tar, and column chromatography is yielding impure fractions."
Expert Insight:
Never load a crude Rap-Stoermer or cyclization reaction mixture directly onto a column.[1] The most effective purification step is chemical , not chromatographic.[1] By exploiting the acidity of the C6-phenol, you can separate the product from non-acidic byproducts (unreacted
Protocol: The Claisen Alkali Extraction
Standard extraction separates by polarity; this separates by pKa.[1]
-
Dissolve: Dissolve crude residue in a non-polar organic solvent (e.g., Toluene or Dichloromethane ).[1] Avoid Ethyl Acetate here as it hydrolyzes at high pH.[1]
-
Extract (The Switch): Wash the organic phase 2x with 2M NaOH (or Claisen alkali: KOH in Methanol/Water).[1]
-
Wash: Wash the basic aqueous layer once with fresh toluene to remove trapped neutrals.[1]
-
Recover: Cool the aqueous layer on ice and acidify to pH ~2 with 6M HCl . The product will precipitate or oil out.[1]
-
Final Extraction: Extract the now cloudy acidic aqueous layer with Ethyl Acetate.[1] Dry over
and concentrate.
Workflow Visualization
Caption: The "Phenolic Switch" workflow isolates 6-hydroxybenzofurans based on pKa, removing neutral organic impurities prior to chromatography.
Module 2: Chromatographic Troubleshooting
Issue: "The product streaks on the TLC plate/column" OR "I cannot separate the 4-hydroxy and 6-hydroxy isomers."
FAQ 1: Why is my product streaking?
Cause: The phenolic proton (
-
TLC: Add 1% Acetic Acid to your developing chamber.[1]
-
Flash Column: Add 0.1% to 0.5% Acetic Acid or Formic Acid to the organic mobile phase component.[1]
FAQ 2: How do I separate regioisomers (4-OH vs 6-OH)?
Cause: These isomers often have
Strategy B: The "Derivatization" Bypass (If chromatography fails) If the isomers are inseparable as free phenols:
-
Acetylate: Treat the mixture with
. -
Separate: The resulting acetates often have significantly different
values and no streaking issues.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Hydrolyze: Deprotect the isolated acetate with
(quantitative yield).
Data: Mobile Phase Selection Guide
| Problem | Recommended Mobile Phase | Modifier | Column Type |
| Streaking/Tailing | Hexane / Ethyl Acetate | 0.5% Acetic Acid | Standard Silica |
| Close Impurities | Dichloromethane / Methanol | 0.1% Formic Acid | Standard Silica |
| Isomer Separation | Water / Acetonitrile | 0.1% Formic Acid | C18 or Phenyl-Hexyl |
| Highly Polar Tars | Toluene / Acetone | None | Standard Silica |
Module 3: Stability & Handling
Issue: "My white solid turned pink/brown after sitting on the bench."
Expert Insight: Hydroxybenzofurans are electron-rich.[1] In the presence of air and light, they can undergo oxidative coupling or form quinone methides.[1]
Critical Protocols
-
The "Fast Column" Rule: Never leave 6-hydroxybenzofurans on a silica column overnight. Silica is slightly acidic and can catalyze oxidation or polymerization of the electron-rich ring over time.
-
Solvent Degassing: When running HPLC or slow columns, sparge solvents with Argon/Nitrogen.[1] Dissolved oxygen is the primary culprit for the "pinking" of phenolic compounds.[1]
-
Storage: Store the purified solid under an inert atmosphere (Argon) at -20°C. If the compound is an oil, store it as a solution in degassed Benzene or Toluene (if compatible with downstream steps) to reduce surface area exposure to air.
Module 4: Crystallization (The Polishing Step)
Issue: "I have 95% purity, but I need >99% for biological assays."
Crystallization is superior to a second column for removing the final 5% of isomeric impurities.[1]
Recommended Solvent Systems:
-
System A (Non-Polar): Dissolve in minimum hot Toluene ; add Heptane dropwise until cloudy.[1] Cool slowly.
-
System B (Polar): Dissolve in minimum hot Ethanol ; add Water dropwise.[1]
-
System C (The "Anti-Solvent" Crash): Dissolve in minimal Dichloromethane (DCM); slowly layer Hexane on top.[1] Allow diffusion at 4°C.
Troubleshooting Logic Tree
Caption: Decision matrix for selecting the correct purification intervention based on observed failure mode.
References
-
Song, S.-Y., et al. (2015).[1][3] "An improved and scale-up synthesis of 6-hydroxybenzofuran." Research on Chemical Intermediates, 42, 6897–6904.[1]
- Relevance: Validates the synthesis and handling of 6-hydroxybenzofuran on a kilogram scale, including specific workup details.
-
[1]
-
Bordwell, F. G. (1988).[1] "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 21(12), 456–463.[1]
- Relevance: Establishes the pKa of phenolic systems, grounding the "Phenolic Switch" extraction method (Module 1).
-
[1]
-
Rapp, R., & Stoermer, R. (1876).[1] "Ueber die Synthese von Benzofuranderivaten." Berichte der deutschen chemischen Gesellschaft.
-
Whalley, M., et al. (2022).[1] "The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization." SynOpen, 06(03), 158-163.[1]
- Relevance: Discusses oxidative instability and modern methods for hydroxybenzofuran formation and isol
-
[1]
Sources
Technical Support Center: Navigating the Instability of 6-Hydroxybenzofuran Intermediates
From the desk of the Senior Application Scientist
Welcome to the technical support center for handling 6-hydroxybenzofuran intermediates. Researchers and drug development professionals frequently utilize the benzofuran scaffold due to its prevalence in biologically active natural products and pharmaceuticals. However, the inherent instability of hydroxylated benzofurans, particularly 6-hydroxybenzofuran, can lead to significant challenges in synthesis, including low yields, difficult purifications, and inconsistent results.
This guide is designed to provide you with a comprehensive understanding of the root causes of this instability and to offer field-proven troubleshooting strategies and detailed protocols to ensure the success of your experiments. By understanding the "why" behind the "how," you can proactively design robust synthetic routes and overcome common obstacles.
Part 1: Frequently Asked Questions (FAQs) - The Root Cause of Instability
This section addresses the fundamental chemical principles governing the stability of 6-hydroxybenzofuran.
Q1: Why does my 6-hydroxybenzofuran intermediate rapidly turn dark brown or black upon isolation or exposure to air?
A1: This discoloration is a classic indicator of oxidative degradation. The 6-hydroxybenzofuran system is highly susceptible to oxidation for two primary reasons:
-
Electron-Rich Aromatic System: The phenolic hydroxyl group is a strong electron-donating group. It increases the electron density of the entire benzofuran ring system, making it highly activated and vulnerable to oxidation.
-
Formation of Quinone-type Structures: Upon exposure to oxygen (aerial oxidation), the phenol can be oxidized to a phenoxy radical. This radical is resonance-stabilized and can readily react further to form highly colored, often polymeric, quinone-like byproducts.[1]
This process is often catalyzed by trace metals and light. The instability is an intrinsic property of the molecule's electronic structure.
Q2: What are the primary degradation pathways for 6-hydroxybenzofuran?
A2: The main degradation pathway is oxidation, as described above. Under pyrolytic conditions or other high-energy inputs, H-assisted decomposition can also occur, leading to ring-opening and the formation of various smaller aromatic and aliphatic compounds.[2] However, for typical laboratory synthesis and storage, aerial oxidation is the most pressing concern.
Caption: Oxidative degradation pathway of 6-hydroxybenzofuran.
Part 2: Troubleshooting Guide & Proactive Stabilization
This section provides solutions to common experimental problems encountered when working with 6-hydroxybenzofuran intermediates.
Q3: My reaction involving a 6-hydroxybenzofuran intermediate has a very low yield and the crude NMR shows a complex mixture of products. What went wrong?
A3: This is a common consequence of attempting to perform multi-step synthesis without protecting the reactive phenolic hydroxyl group. The reagents and conditions used in subsequent steps (e.g., oxidants, strong bases, some coupling catalysts) can be incompatible with the sensitive phenol, leading to decomposition and a host of side reactions.
Core Solution: Hydroxyl Group Protection. The most robust strategy is to "mask" the hydroxyl group with a suitable protecting group early in the synthesis.[3][4] This group renders the phenol inert to the desired reaction conditions and can be cleanly removed at a later, appropriate stage to reveal the final product.
Q4: How do I choose the most appropriate protecting group for my 6-hydroxybenzofuran intermediate?
A4: The ideal protecting group should be:
-
Easy to install in high yield.
-
Stable to the reaction conditions planned for subsequent steps.
-
Easy to remove in high yield with minimal impact on the rest of the molecule.
The choice is highly dependent on your synthetic route. Below is a comparison of common protecting groups for phenols.
| Protecting Group | Abbreviation | Protection Reagents | Stability | Deprotection Conditions | Key Considerations |
| Methoxymethyl ether | MOM | MOM-Cl, DIPEA or NaH | Stable to bases, nucleophiles, mild reducing agents. Cleaved by acid. | Acidic conditions (e.g., HCl in MeOH, ZrCl₄).[5] | MOM-Cl is a carcinogen and must be handled with care.[4] Safer alternatives like methoxymethyl acetate exist. |
| Methyl ether | Me | MeI, K₂CO₃ or Me₂SO₄, K₂CO₃ | Very stable. Withstands most conditions except very strong acid or specific demethylating agents. | Harsh conditions: BBr₃ in DCM[6], or sodium 1-dodecanethiolate in DMF.[7] | Robust protection, but removal requires potent and often toxic reagents. |
| Benzyl ether | Bn | BnBr, K₂CO₃ | Stable to a wide range of conditions. | Hydrogenolysis (H₂, Pd/C). | Not suitable if your synthesis involves catalytic reduction of other functional groups (e.g., alkynes, nitro groups). |
| tert-Butyldimethylsilyl ether | TBDMS | TBDMS-Cl, Imidazole | Stable to bases and mild aqueous conditions. Cleaved by fluoride sources or acid. | TBAF in THF; HF-Pyridine; mild acid. | Silyl ethers can sometimes be labile, especially on electron-rich phenols. |
Recommendation: For general purposes, the MOM group offers a good balance of stability and ease of removal under moderately acidic conditions, making it a frequent choice.[8]
Q5: I've protected my 6-hydroxybenzofuran, but I'm still observing some discoloration and side products, especially during workup and purification. How can I improve this?
A5: Even with protection, the benzofuran ring system remains relatively electron-rich and can be sensitive. The key is to rigorously control the experimental environment to exclude oxygen.
Core Solution: Inert Atmosphere Techniques.
-
Deoxygenate Solvents: Before use, sparge all reaction solvents (e.g., THF, DCM, DMF) with an inert gas like argon or nitrogen for at least 30 minutes.
-
Run Reactions Under Inert Gas: Assemble your glassware and flush it thoroughly with nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction using a balloon or a gas manifold.
-
Inert Atmosphere Workup: When quenching the reaction or performing extractions, use deoxygenated water and solvents. Minimize the time the product is exposed to the atmosphere.
-
Purification: If performing column chromatography, consider using a system that minimizes air exposure. Flash chromatography is generally preferred over gravity columns due to the reduced time on the stationary phase.
Caption: A robust workflow incorporating protection and deprotection steps.
Part 3: Key Experimental Protocols
These protocols provide detailed, step-by-step methodologies for common procedures discussed in this guide. Always perform a thorough safety assessment before beginning any new procedure.
Protocol 1: Protection of 6-Hydroxybenzofuran with Methoxymethyl Chloride (MOM Protection)
This protocol is adapted from procedures for methoxymethylation of phenols.[4][8]
Materials:
-
6-Hydroxybenzofuran
-
Methoxymethyl chloride (MOM-Cl) - Caution: Carcinogen
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Under an argon or nitrogen atmosphere, dissolve 6-hydroxybenzofuran (1.0 eq) in anhydrous DCM in a flame-dried, round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Base: Add DIPEA (1.5 eq) dropwise to the stirred solution.
-
Addition of MOM-Cl: Add MOM-Cl (1.2 eq) dropwise. Handle MOM-Cl in a certified chemical fume hood with appropriate personal protective equipment.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with DCM (2 x volumes).
-
Washing: Combine the organic layers and wash with saturated brine (1 x volume).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 6-(methoxymethoxy)benzofuran.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Demethylation of 6-Methoxybenzofuran using Boron Tribromide (BBr₃)
This protocol is for the cleavage of a highly stable methyl ether, a common precursor in 6-hydroxybenzofuran synthesis.[6][7]
Materials:
-
6-Methoxybenzofuran
-
Boron tribromide (BBr₃), 1.0 M solution in DCM - Caution: Highly corrosive and water-reactive
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Methanol (MeOH)
Procedure:
-
Setup: Under an argon or nitrogen atmosphere, dissolve 6-methoxybenzofuran (1.0 eq) in anhydrous DCM in a flame-dried, round-bottom flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of BBr₃: Add BBr₃ (1.0 M solution in DCM, 2.0-3.0 eq) dropwise via syringe. Handle BBr₃ with extreme caution in a chemical fume hood.
-
Reaction: Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight. Monitor by TLC.
-
Quenching: Cool the reaction mixture back to 0 °C. Quench very slowly and carefully by the dropwise addition of methanol. This will produce HBr gas.
-
Concentration: Once gas evolution ceases, concentrate the mixture under reduced pressure.
-
Workup: Redissolve the residue in ethyl acetate and carefully wash with saturated aqueous NaHCO₃ until the aqueous layer is basic.
-
Extraction & Purification: Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, dry over MgSO₄, filter, and concentrate. Purify by flash chromatography to yield 6-hydroxybenzofuran.
Part 4: Advanced Troubleshooting Logic
Use this decision tree to diagnose and solve more complex issues.
Caption: Troubleshooting decision tree for 6-hydroxybenzofuran synthesis.
By implementing these strategies, you can mitigate the inherent instability of 6-hydroxybenzofuran intermediates, leading to more reliable, reproducible, and higher-yielding synthetic outcomes.
References
-
Król, J., Grynkiewicz, G., & Kutner, A. (1991). On reactivity of methoxymethyl acetate towards alcohols and phenols. Polish Journal of Chemistry, 65, 1433. Available at: [Link]
-
Gesell, M., Hammer, E., Schauer, F., & Rieger, P. G. (2004). Proposed pathway for the initial steps of dibenzofuran degradation in Sphingomonas sp. strain SBUG 290. ResearchGate. Available at: [Link]
-
Ahmad, F. B. H., & Bruce, J. M. (1989). A Simple and Clean Method for Methoxymethylation of Phenols. Pertanika, 12(1), 71-78. Available at: [Link]
-
An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. (2025, August 6). ResearchGate. Available at: [Link]
-
Ahmad, F., & Bruce, M. J. (1989). A Simple and Clean Method for Methoxymethylation of Phenols. UPM Institutional Repository. Available at: [Link]
-
Scott, J. D., et al. (2006). Use of Benzofuran for Concomitant Protection of Aldehyde and Phenol Groups in the Preparation of Mycophenolic Acid Analogues. The Journal of Organic Chemistry, 71(13), 4835–4839. Available at: [Link]
-
Wang, Z., et al. (2021). Experimental and Computational Investigation of Benzofuran Decomposition Kinetics. The Journal of Physical Chemistry A, 125(1), 358–368. Available at: [Link]
-
Scott, J. D., et al. (2006). Use of benzofuran for concomitant protection of aldehyde and phenol groups in the preparation of mycophenolic acid analogues. Journal of Organic Chemistry, 71(13), 4835-4839. Available at: [Link]
-
Lin, H., et al. (2010). Cometabolic Degradation of Dibenzofuran and Dibenzothiophene by a Newly Isolated Carbazole-Degrading Sphingomonas sp. Strain. Applied and Environmental Microbiology, 76(10), 3127-3134. Available at: [Link]
-
Jaiswal, R., et al. (2011). Metabolic pathways for degradation of dibenzofuran by Pseudomonas sp. strain ISTDF1. ResearchGate. Available at: [Link]
-
MOM Protecting Group: MOM Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]
-
Hammer, E., et al. (1999). Cometabolic Degradation of Dibenzofuran by Biphenyl-Cultivated Ralstonia sp. Strain SBUG 290. Applied and Environmental Microbiology, 65(11), 4994-4999. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2016). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Available at: [Link]
-
Kumar, A., et al. (2020). A protecting group-free divergent synthesis of natural benzofurans via one-pot synthesis of 2-bromo-6-hydroxybenzofurans. Organic & Biomolecular Chemistry, 18(34), 6648-6652. Available at: [Link]
-
Benzofuran synthesis. Organic Chemistry Portal. Available at: [Link]
-
Song, S. Y., et al. (2015). An improved and scale-up synthesis of 6-hydroxybenzofuran. Research on Chemical Intermediates, 42(5), 4569-4577. Available at: [Link]
-
Gallou, I., et al. (2020). Development of a Robust Protocol for the Synthesis of 6-Hydroxybenzofuran-3-carboxylic Acid. Organic Process Research & Development, 24(2), 229-234. Available at: [Link]
-
Kim, K. H., et al. (2017). Optimizing Extraction Conditions of Free and Bound Phenolic Compounds from Rice By-Products and Their Antioxidant Effects. Molecules, 22(12), 2056. Available at: [Link]
-
Al-Rimawi, F., et al. (2021). Optimization Method for Phenolic Compounds Extraction from Medicinal Plant (Juniperus procera) and Phytochemicals Screening. Plants, 10(12), 2736. Available at: [Link]
-
Kyere, C. G., et al. (2021). Optimization of extraction conditions for polyphenols from the stem bark of Funtumia elastica (Funtum) utilizing response surface methodology. Open Research Africa, 1(1), 1-13. Available at: [Link]
-
Synthesis - General tips for improving yield? Reddit. (2020, February 26). Available at: [Link]
-
Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Technical Disclosure Commons. (2025, May 27). Available at: [Link]
-
Bou-Salah, G., et al. (2018). OPTIMIZATION OF PHENOLIC COMPOUNDS EXTRACTION CONDITIONS FROM ARTICHOKE (Cynara scolymus L.), ANTIOXIDANT ACTIVITY AND COMPARISON. Analele Universitatii din Oradea, Fascicula Biologie, 25(2), 115-124. Available at: [Link]
-
Bou-Salah, G., et al. (2020). Optimization of Extraction Conditions of Some Phenolic Compounds from White Horehound (Marrubium vulgare L.) Leaves. American Journal of Plant Sciences, 11(1), 1-20. Available at: [Link]
-
Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Common Organic Chemistry. Available at: [Link]
-
PubChem. (n.d.). 6-Hydroxybenzofuran. National Center for Biotechnology Information. Available at: [Link]
-
Gouda, M. A., et al. (2014). Reactivity of Benzofuran Derivatives. Synthetic Communications, 44(1), 1-43. Available at: [Link]
Sources
- 1. 6-hydroxy-7-methyl-1-benzofuran-3(2H)-one | 21861-22-3 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Use of benzofuran for concomitant protection of aldehyde and phenol groups in the preparation of mycophenolic acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. total-synthesis.com [total-synthesis.com]
- 5. researchgate.net [researchgate.net]
- 6. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. psasir.upm.edu.my [psasir.upm.edu.my]
Validation & Comparative
FTIR characteristic peaks of benzofuran-3-acetamide functional groups
This guide outlines the FTIR characterization of Benzofuran-3-acetamide (specifically 2-(1-benzofuran-3-yl)acetamide), a critical intermediate in the synthesis of anti-arrhythmic and analgesic pharmacophores.
Unlike generic spectral lists, this guide focuses on structural discrimination : differentiating the target 3-isomer from its 2-isomer impurities and hydrolytic precursors using specific vibrational modes.
Executive Summary & Structural Logic
Benzofuran-3-acetamide consists of a bicyclic aromatic ether (benzofuran) core substituted at the 3-position with an acetamide (
In Quality Control (QC) and synthetic validation, FTIR is superior to UV-Vis for distinguishing regioisomers (2- vs. 3-substitution). While Mass Spectrometry (MS) confirms molecular weight, it often fails to distinguish the 2-isomer impurity without complex fragmentation analysis. FTIR provides an immediate "fingerprint" resolution based on the C2-H furan ring vibration .
The "Smoking Gun" Peak
The most critical spectral feature for validating the 3-substituted product is the presence of the C2-H stretching vibration .
-
3-substituted (Target): The C2 position is unsubstituted, retaining a hydrogen atom. This generates a distinct, sharp aromatic C-H stretch around 3120–3150 cm⁻¹ .
-
2-substituted (Impurity): The C2 position is substituted; this specific C-H peak is absent .
Theoretical Assignment of Characteristic Peaks
The spectrum is divided into three diagnostic zones: the High-Frequency Region (H-bonding/Stretching), the Double Bond Region (Carbonyl/Amide modes), and the Fingerprint Region (Ring breathing/Bending).
Table 1: Diagnostic Peak Assignments for Benzofuran-3-acetamide
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Diagnostic Note |
| Primary Amide | N-H Stretch (Asym/Sym) | 3350 & 3180 | Med/Strong | Appears as a doublet in solid phase (KBr), distinguishing it from secondary amides (singlet). |
| Benzofuran Ring | C2-H Stretch | 3120 – 3150 | Sharp/Med | CRITICAL: Confirms 3-substitution. Absent in 2-isomers. |
| Aromatic Ring | C-H Stretch (Benzene) | 3030 – 3080 | Weak | Typical aromatic shoulder. |
| Methylene Linker | C-H Stretch ( | 2900 – 2950 | Weak | Confirms the |
| Amide I | C=O Stretch | 1640 – 1680 | Very Strong | Lower frequency than esters/acids due to resonance. |
| Amide II | N-H Bend | 1600 – 1620 | Strong | Often overlaps with aromatic ring breathing; look for broadening. |
| Benzofuran Core | C=C Ring Stretch | 1450, 1475 | Medium | Characteristic "furan breathing" modes. |
| Ether Linkage | C-O-C Stretch | 1250 (Asym) / 1030 (Sym) | Strong | Diagnostic for the furan ring oxygen. |
| Out-of-Plane | C-H Bending (OOP) | 740 – 760 | Strong | Indicates ortho-substitution pattern of the benzene ring. |
Comparative Analysis: Product vs. Alternatives
This section objectively compares the FTIR performance of Benzofuran-3-acetamide against its most common structural "mimics" encountered during synthesis.
Comparison A: Target vs. Regioisomer (Benzofuran-2-acetamide)
The 2-isomer is a thermodynamic impurity.
-
Differentiation: The Fingerprint Region (700-900 cm⁻¹) and the C2-H Stretch .
-
Evidence: The 2-isomer lacks the 3120 cm⁻¹ C2-H band.[1] Additionally, the C-H out-of-plane (OOP) bending patterns shift because the furan ring substitution changes the dipole moment vector across the ring.
Comparison B: Target vs. Precursor (Benzofuran-3-acetic acid)
Incomplete amidation often leaves residual acid.
-
Differentiation:
-
Acid: Displays a broad, chaotic O-H stretch (2500–3300 cm⁻¹) often described as a "hairy beard" centered at 3000 cm⁻¹. The Carbonyl (C=O) is higher, typically ~1710–1730 cm⁻¹ .
-
Amide (Product): Sharp N-H doublet (3350/3180 cm⁻¹) and lower Carbonyl (~1660 cm⁻¹ ).
-
Comparison C: Target vs. Nitrile Intermediate (Benzofuran-3-acetonitrile)
If synthesized via cyano-hydration.
-
Differentiation: The Nitrile precursor has a sharp, distinct peak at ~2250 cm⁻¹ (
). The Amide product must show zero absorbance in this region.
Visualized Spectral Workflow
The following diagram illustrates the decision logic for identifying the correct compound using FTIR.
Caption: Spectral Decision Tree for validating Benzofuran-3-acetamide against common synthetic impurities.
Experimental Protocol (Self-Validating)
To ensure reproducibility, use the KBr Pellet Method for solid amides to prevent polymorphic shifts often seen in ATR (Attenuated Total Reflectance) due to pressure.
Protocol: KBr Pellet Preparation
-
Ratio: Mix 1.5 mg of Benzofuran-3-acetamide with 250 mg of spectroscopic grade KBr (approx. 0.5% w/w).
-
Why? High concentrations cause "flat-topping" of the strong Amide I peak, ruining quantitative analysis.
-
-
Grinding: Grind in an agate mortar for exactly 2 minutes until a fine, non-reflective powder is formed.
-
Why? Particle sizes larger than the IR wavelength (2.5–25 μm) cause Christiansen scattering, sloping the baseline.
-
-
Pressing: Compress at 8–10 tons for 1 minute under vacuum.
-
Validation: The resulting pellet must be transparent. A cloudy pellet indicates moisture (broad peak at 3400 cm⁻¹) or insufficient pressure.
-
-
Acquisition: Scan 4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution.
Protocol: ATR Correction (Alternative)
If using Diamond ATR:
-
Expect peak shifts: Carbonyl peaks often shift 2–5 cm⁻¹ lower in ATR compared to transmission.
-
Apply ATR Correction in software to account for penetration depth dependence on wavelength (
).
References
-
NIST Chemistry WebBook. Benzofuran Infrared Spectrum. National Institute of Standards and Technology.[2] [Link]
-
Spectroscopy Online. The Infrared Spectra of Amides. (Detailed assignment of Amide I/II bands). [Link]
-
Master Organic Chemistry. Infrared Spectroscopy: A Quick Primer on Interpreting Spectra (Aromatic vs Alkene C-H).[Link]
-
LibreTexts Chemistry. Infrared Spectra of Common Functional Groups (Benzene Derivatives).[Link]
Sources
Technical Assessment: 2-(6-Hydroxy-benzofuran-3-yl)-acetamide Crystallography
Executive Summary
This guide provides a technical analysis of the crystal structure of 2-(6-Hydroxy-benzofuran-3-yl)-acetamide , a significant scaffold in the development of anti-arrhythmic and anti-inflammatory therapeutics. Unlike many planar benzofuran derivatives, this compound exhibits a distinct twisted conformation in the solid state, driven by specific hydrogen-bonding requirements of the C6-hydroxyl group.
Key Technical Insight: The presence of the 6-hydroxy substituent acts as a "conformational switch," forcing the acetamide side chain out of the benzofuran plane (dihedral angle ~84°), whereas the non-hydroxylated analogues typically adopt a planar geometry (< 3°). This structural deviation is critical for researchers modeling ligand-protein docking, as it suggests a non-planar active conformation.
Experimental Methodology
To ensure reproducibility, the following protocols outline the synthesis and crystallization pathways used to generate the characterized specimen.
Synthesis & Crystallization Workflow
The high-quality single crystals were obtained via slow evaporation from a polar aprotic solvent, essential for solubilizing the hydroxylated aromatic system.
Figure 1: Synthetic and crystallization workflow for obtaining X-ray quality specimens.
Data Collection Protocol
-
Instrument: Bruker APEXII CCD diffractometer.
-
Radiation source: Cu Kα (
Å). -
Refinement Strategy: H-atoms positioned with idealized geometry (riding model).[1][2][3]
Crystallographic Data Profile
The following data summarizes the structural parameters. The compound crystallizes in an orthorhombic system with a non-centrosymmetric arrangement, indicated by the Flack parameter.
Table 1: Crystal Data & Structure Refinement
| Parameter | Value |
| Formula | |
| Molecular Weight | 191.18 g/mol |
| Crystal System | Orthorhombic |
| Space Group | |
| Unit Cell a | 5.0939(3) Å |
| Unit Cell b | 9.3629(5) Å |
| Unit Cell c | 18.7422(10) Å |
| Volume | 893.88(9) ų |
| Z | 4 |
| Density (calculated) | 1.420 Mg/m³ |
| R-Factor | 0.033 (indicating high-quality resolution) |
Table 2: Hydrogen Bonding Geometry
The stability of the crystal lattice is governed by a 2D sheet architecture formed by N-H...O and O-H...O interactions.
| Interaction (D-H...A) | D-H (Å) | H...A (Å) | D...A (Å) | Angle (°) |
| O3-H(O3)...O1 | 0.82 | 1.92 | 2.7006(16) | 158 |
| N1-H(1N)...O3 | 0.92 | 2.08 | 2.969(2) | 162 |
| N1-H(2N)...O1 | 0.92 | 2.03 | 2.8958(18) | 156 |
Comparative Performance Guide
This section compares the structural performance of the title compound against its non-hydroxylated or planar analogues. This comparison is vital for medicinal chemists deciding between scaffolds for target binding pockets that require either flat intercalation or 3D occupancy.
Comparison: Conformational Flexibility & Planarity
| Feature | 2-(6-Hydroxy-benzofuran-3-yl)-acetamide (Topic) | Planar Benzofuran Analogues (Alternative) |
| Dihedral Angle | 83.76(1)° (Twisted) | 2.85(1)° (Planar) |
| Conformation | The acetamide group is nearly perpendicular to the benzofuran ring. | The acetamide group is coplanar with the benzofuran ring. |
| Driving Force | Intermolecular H-bonding involving the 6-OH group forces a specific packing mode that twists the side chain. | Extended |
| Drug Design Implication | Best for globular protein pockets requiring a "T-shaped" or twisted ligand fit. | Best for DNA intercalation or narrow, flat hydrophobic pockets. |
Structural Logic Diagram
The following diagram illustrates the structural causality: how the addition of the hydroxyl group alters the packing landscape, leading to the twisted conformation.
Figure 2: Causal relationship between chemical substitution (6-OH) and 3D conformational outcome.
References
-
Arunakumar, D. B., Krishnaswamy, G., Sreenivasa, S., Pampa, K. J., Lokanath, N. K., & Suchetan, P. A. (2013). 2-(6-Hydroxy-1-benzofuran-3-yl)acetamide.[3] Acta Crystallographica Section E: Structure Reports Online, 70(1), o87.
-
Arunakumar, D. B., Nivedita, R. D., Sreenivasa, S., Kumar, S. M., Lokanath, N. K., & Suchetan, P. A. (2014).[2][4] Crystal structure of (1Z)-1-(1-benzofuran-2-yl)ethanone oxime. Acta Crystallographica Section E, 70(1), o40. (Cited for comparative benzofuran geometry).[1][2][3][5]
-
Sheldrick, G. M. (2008).[1][2] A short history of SHELX. Acta Crystallographica Section A, 64(1), 112-122. (Standard software used for structure solution).[1][2][3]
Sources
Comparative anticonvulsant activity of benzofuran acetamides vs phenytoin
Executive Summary
Phenytoin (5,5-diphenylhydantoin) remains a gold standard in the management of generalized tonic-clonic and focal seizures due to its potent sodium channel blockade.[1] However, its clinical utility is often compromised by a narrow therapeutic index, zero-order kinetics at therapeutic doses, and significant side effects ranging from gingival hyperplasia to teratogenicity.[1]
Recent medicinal chemistry efforts have identified Benzofuran Acetamides —specifically N-substituted benzofuran-2-carboxamides and their derivatives—as a promising class of anticonvulsants.[1][2] Unlike Phenytoin, which is primarily limited to modulating voltage-gated sodium channels (VGSCs), specific benzofuran derivatives demonstrate a dual-mechanism profile : they retain VGSC inhibitory capacity while exhibiting activity in subcutaneous Pentylenetetrazole (scPTZ) models, suggesting modulation of GABAergic pathways or T-type calcium channels.[1]
This guide provides a data-driven comparison of these two classes, highlighting the superior Protective Index (PI) and broader spectrum of activity observed in novel benzofuran acetamides.[1]
Mechanistic Divergence[1]
To understand the pharmacological advantages of benzofuran acetamides, one must analyze the molecular targets.[1] Phenytoin acts as a state-dependent sodium channel blocker, stabilizing the inactive state of the channel.[1][3] Benzofuran derivatives appear to share this pharmacophore but add a secondary layer of protection via GABAergic modulation.[1]
Figure 1: Comparative Mechanism of Action
The following diagram illustrates the "Dual-Hit" hypothesis where benzofuran acetamides target both excitability (Na+) and inhibition (GABA), contrasting with Phenytoin's single-target focus.[1]
Caption: Benzofuran acetamides exhibit a pleiotropic effect, targeting Na+ channels similar to Phenytoin, while specific derivatives (e.g., 5i) also interact with GABAergic pathways, broadening the anticonvulsant spectrum.[1]
Comparative Pharmacological Profiling
The following data aggregates findings from key studies, specifically comparing Phenytoin against lead benzofuran derivatives (Compound 5i and 6h) utilizing the Maximal Electroshock (MES) and scPTZ models.
Table 1: Potency and Safety Metrics
| Metric | Phenytoin (Standard) | Benzofuran Acetamide (Cmpd 5i*) | Benzofuran Propanamide (Cmpd 6h**) | Clinical Implication |
| MES ED₅₀ (mg/kg) | ~9.5 - 12.0 | ~23.4 | 30.0 | Phenytoin is more potent by weight, but benzofurans are effective at reasonable doses.[1] |
| scPTZ Activity | Inactive | Weak/Moderate | Active (at 100 mg/kg) | Critical Differentiator: Benzofurans show broad-spectrum potential against absence seizures, unlike Phenytoin.[1] |
| Neurotoxicity (TD₅₀) | ~65 - 70 mg/kg | > 300 mg/kg | > 300 mg/kg | Benzofurans demonstrate a significantly higher threshold for sedation/ataxia.[1] |
| Protective Index (PI) | ~6.0 - 7.0 | > 12.8 | > 10.0 | Benzofurans offer a wider safety margin, reducing the risk of acute toxicity.[1] |
| Lipophilicity (logP) | 2.47 | 3.5 - 4.2 | 3.8 | Higher lipophilicity in benzofurans aids BBB penetration but requires formulation optimization.[1] |
Data Sources:
-
Compound 5i: N-(2-(4-chlorobenzoyl)benzofuran-3-yl)-2-(cyclohexyl(methyl)amino)-acetamide [1].[1][2][4][5]
-
Compound 6h: N-(2-benzoylbenzofuran-3-yl)-3-(4-(2-fluorophenyl)piperazin-1-yl) propanamide [2].[1][6]
Key Analysis
-
Safety Margin (PI): The most significant advantage of benzofuran acetamides is the Protective Index.[1] While Phenytoin effectively stops seizures, its neurotoxic dose is uncomfortably close to its effective dose.[1] Compound 5i demonstrates a PI nearly double that of Phenytoin.[1]
-
Spectrum of Efficacy: Phenytoin fails the scPTZ test, which models absence/myoclonic seizures.[1] The activity of Compound 6h in both MES and scPTZ suggests it could treat mixed seizure types, a capability usually reserved for drugs like Valproate or Lamotrigine.[1]
Experimental Protocols for Validation
To replicate these findings or screen novel derivatives, the following standardized protocols must be employed. These workflows ensure data comparability with historical Phenytoin values.
Figure 2: Screening Workflow (ADD Program Standard)
Caption: The Antiepileptic Drug Development (ADD) workflow. Compounds failing Phase I (lack of protection or immediate toxicity) are discarded before quantitative analysis.[1]
Detailed Methodology
A. Maximal Electroshock Seizure (MES) Test
-
Objective: Assess protection against generalized tonic-clonic seizures (sodium channel focus).
-
Subject: Male albino mice (CF-1 strain), 18–25 g.[1]
-
Stimulus: Corneal electrodes delivering 50 mA, 60 Hz current for 0.2 seconds.
-
Endpoint: Abolition of the Hindlimb Tonic Extension (HLTE) component of the seizure.[1]
-
Control: Phenytoin (standard ED₅₀ ~10 mg/kg i.p.).[1]
-
Validation: If the animal exhibits HLTE (legs rigid and extended 180° to the body), the compound is considered inactive at that dose.[1]
B. Subcutaneous Pentylenetetrazole (scPTZ) Test[1]
-
Objective: Assess protection against myoclonic/absence seizures (GABA/T-type Ca++ focus).
-
Stimulus: Subcutaneous injection of PTZ (85 mg/kg).[1]
-
Endpoint: Absence of clonic spasms lasting >5 seconds within a 30-minute observation window.
-
Differentiation: Phenytoin is ineffective in this model. Efficacy here validates the "broad-spectrum" claim of benzofuran acetamides.[1]
C. Rotarod Neurotoxicity Test[1][2][4][5]
-
Objective: Determine the TD₅₀ (Toxic Dose for 50% of subjects).
-
Procedure: Mice are placed on a knurled rod rotating at 6–10 rpm.
-
Failure: Inability to maintain equilibrium for 1 minute.
-
Significance: Benzofuran acetamides often allow doses >300 mg/kg without failure, whereas Phenytoin causes ataxia at much lower doses.[1]
Structure-Activity Relationship (SAR) Insights
The superior profile of benzofuran acetamides is not accidental but a result of specific structural optimizations compared to the hydantoin ring of Phenytoin.[1]
-
The Hydrophobic Domain (Benzofuran vs. Phenyls):
-
Phenytoin relies on two phenyl rings for hydrophobic interaction with the Na+ channel.
-
The benzofuran ring provides a planar, aromatic scaffold that mimics this interaction but with higher lipophilicity (logP ~4.0), facilitating rapid Blood-Brain Barrier (BBB) transit [3].[1]
-
-
The Linker (Acetamide):
-
The Distal Amine:
Conclusion
While Phenytoin remains a clinical staple due to its low cost and established history, benzofuran acetamides represent a significant evolutionary step in anticonvulsant design.[1]
-
Efficacy: Comparable to Phenytoin in stopping tonic-clonic seizures (MES model).[1][7]
-
Safety: Superior Protective Index (PI > 12 vs. PI ~6), indicating a lower risk of neurotoxicity.[1]
-
Versatility: Potential for dual-action (Na+ block + GABAergic) makes them viable candidates for drug-resistant epilepsy where Phenytoin fails.[1]
For drug development professionals, the benzofuran-acetamide scaffold offers a "tunable" platform to develop broad-spectrum anticonvulsants with a safety profile superior to first-generation hydantoins.[1]
References
-
Shakya, A. K., et al. (2016). Design, synthesis and evaluation of benzofuran-acetamide scaffold as potential anticonvulsant agent.[1][2][5] Acta Pharmaceutica, 66(3), 353–372.[1]
-
Kamal, M., et al. (2013). Synthesis, anticonvulsant and neurotoxicity evaluation of some newer N-(2-benzoylbenzofuran-3-yl)-3-(substituted)-propanamide analogs.[1][6] Central Nervous System Agents in Medicinal Chemistry, 13(3), 159-165.[1][6]
-
Wei, C. X., et al. (2016). Synthesis and anticonvulsant activity of N-(substituted-phenyl)-2-(5-substituted-benzofuran-2-yl)acetamides.[1] Bioorganic & Medicinal Chemistry Letters. (Contextual SAR reference).
Sources
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. researchgate.net [researchgate.net]
- 3. A Comparison of Seizure Prophylaxis: Phenytoin Versus Levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of benzofuran-acetamide scaffold as potential anticonvulsant agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 6. Synthesis, anticonvulsant and neurotoxicity evaluation of some newer N-(2-benzoylbenzofuran-3-yl)-3-(substituted)-propanamide analogs [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Melting point determination and purity validation of benzofuran amides
Topic: Thermodynamic Characterization of Benzofuran Amides: A Comparative Guide to Melting Point & Purity Validation
Executive Summary: The Solid-State Challenge
Benzofuran-2-carboxamide derivatives are privileged scaffolds in medicinal chemistry, exhibiting potent anti-inflammatory, antimicrobial, and anticancer activities. However, their physical characterization presents a unique challenge: the interplay between the rigid benzofuran core and the hydrogen-bonding amide linker often induces polymorphism , sublimation , or liquid crystalline phases prior to isotropic melting.
This guide moves beyond basic "melting point" recording. It establishes a rigorous validation protocol comparing Digital Capillary methods against Differential Scanning Calorimetry (DSC) , proving why the latter is the requisite gold standard for this chemical class.
Methodology Comparison: Capillary vs. DSC
For benzofuran amides, the "melting point" is not a single number but a thermodynamic event. The following comparison highlights why traditional methods often fail to detect the true solid-state nature of these compounds.
| Feature | Method A: Digital Capillary (Opto-electronic) | Method B: Differential Scanning Calorimetry (DSC) | Verdict for Benzofuran Amides |
| Principle | Light transmission change (turbidity to clear). | Heat flow difference (Endothermic/Exothermic events). | DSC Wins. Capillary misses solid-solid transitions common in amides. |
| Polymorphism Detection | Poor. Often sees only the final melting event. | Excellent. Detects enantiotropic transitions and metastable forms. | DSC Essential. Benzofuran amides frequently exhibit polymorphism due to H-bond stacking. |
| Purity Insight | Qualitative (Range broadening). | Quantitative (Van’t Hoff plot calculation). | DSC Wins. Can calculate mol% purity from a single peak analysis. |
| Sublimation Risk | High. Sample is at atmospheric pressure; benzofurans may sublime before melting. | Low. Hermetically sealed pans (Tzero) prevent mass loss. | DSC Essential. Prevents "fogging" errors common in capillary tubes. |
| Sample Req. | 2–5 mg (Destructive). | 1–3 mg (Destructive). | Tie. Both require minimal material. |
Experimental Protocol: Synthesis & Validation Workflow
To ensure scientific integrity, we utilize a self-validating workflow. We do not accept a melting point value unless the chemical purity is first established via HPLC.
Representative Synthesis (The Test Case)
-
Target: N-(4-methoxyphenyl)benzofuran-2-carboxamide.
-
Reaction: Coupling of benzofuran-2-carboxylic acid with p-anisidine using HATU/DIPEA in DMF.
-
Purification (Critical): Recrystallization from Ethanol/Toluene (1:1). Note: Benzofuran amides trap solvent easily; vacuum drying at 50°C for 24h is mandatory to prevent pseudo-polymorph solvates.
Purity Validation (HPLC)
Before thermal analysis, purity must be quantified to rule out impurity-induced MP depression.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic ACN:Water (60:40) + 0.1% TFA.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 254 nm (Benzofuran absorption max).
-
Acceptance Criteria: Area % > 98.5%.
Thermal Analysis Protocol (DSC)
-
Instrument: TA Instruments DSC Q2000 or Mettler Toledo DSC 3+.
-
Pan System: Hermetically sealed aluminum pans (Essential to suppress sublimation of the benzofuran ring).
-
Ramp Rate: 10°C/min (Standard) and 2°C/min (High Res).
-
Cycle: Heat (30°C → 250°C) → Cool (250°C → 30°C) → Heat (30°C → 250°C).
-
Why? The first heat erases "thermal history" (processing stress). The second heat reveals the intrinsic material properties.
-
Visualizing the Logic
The following diagram illustrates the decision matrix for validating the solid-state properties of benzofuran amides.
Figure 1: Decision logic for the purification and thermodynamic validation of benzofuran amides.
Data Analysis & Interpretation
When analyzing the DSC data for benzofuran amides, use this reference table to interpret the signals. Causality is key: Why is the peak shifting?
| Observation | Thermodynamic Cause | Action Required |
| Sharp Endotherm (ΔT < 2°C) | Pure crystalline melt. Lattice energy is overcome uniformly. | Validate. This is the true melting point ( |
| Broad Endotherm (ΔT > 5°C) | Impurity depression (Raoult’s Law) OR Amorphous content. | Reject. Re-purify or check HPLC. |
| Exotherm followed by Endotherm | Polymorphism. Metastable form melts (endo) | Report. Document as "Polymorphic Transition." |
| Baseline Shift (Step Change) | Glass Transition ( | Note. Material is not 100% crystalline. |
| Drastic Baseline Drop (Noise) | Decomposition/Sublimation. Benzofuran ring instability or pan leakage. | Retest. Use TGA to confirm weight loss vs. melting. |
Expert Insight: The Sublimation Trap
Benzofuran amides often have high vapor pressures near their melting points. In an open capillary, the solid may sublime onto the cooler upper glass walls before melting, appearing as a "fog." This leads to a falsely high melting point recording (as the remaining solid is often more stable).
-
Correction: Always use hermetically sealed DSC pans (Tzero aluminum or gold plated) to suppress sublimation and obtain the thermodynamic equilibrium melting point.
References
-
Mettler Toledo. Thermal Analysis of Pharmaceuticals. Retrieved from [Link]
-
TA Instruments. DSC Theory and Applications for Purity Determination. Retrieved from [Link]
-
Choi, J. et al. (2015). Design, synthesis, and biological evaluation of benzofuran-2-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters.
-
MDPI. Synthesis of Benzofuran Derivatives via Tandem Cyclization. Molecules 2024. [Link]
Sources
Safety Operating Guide
2-(6-Hydroxy-benzofuran-3-yl)-acetamide proper disposal procedures
Executive Safety Summary
Immediate Action Required: Treat 2-(6-Hydroxy-benzofuran-3-yl)-acetamide as a Particularly Hazardous Substance (PHS) due to the bioactive nature of the benzofuran scaffold and the potential mutagenicity associated with acetamide derivatives.[1]
Do NOT:
-
Do NOT dispose of down the drain (High aquatic toxicity risk).[1][2]
-
Do NOT mix with strong oxidizers (Risk of exothermic phenolic oxidation).[1]
-
Do NOT dispose of in general trash.[1]
Disposal Method: High-Temperature Incineration (Destruction) via an approved hazardous waste contractor.[1]
Molecular Hazard Assessment (The "Why")
To understand the disposal protocol, we must deconstruct the molecule.[1] Standard Safety Data Sheets (SDS) for niche intermediates are often generic.[1] As scientists, we evaluate the pharmacophore:
| Moiety | Hazard Characteristic | Impact on Disposal |
| Benzofuran Core | Carcinogenicity & Aquatic Toxicity. Benzofurans are often lipophilic and can bioaccumulate.[1][2][3] Many are Class 2B carcinogens.[1] | Strict Zero-Discharge Policy. Must be incinerated to break the aromatic rings.[1] |
| 6-Hydroxy Group | Reactivity & Acidity. Phenolic protons are weakly acidic (pKa ~10) and prone to oxidation.[1] | Segregation. Keep away from oxidizing acids (Nitric, Chromic) to prevent fire/explosion in waste drums.[1] |
| Acetamide Side Chain | Bioactivity. Acetamides are frequently used as linkers in drug discovery; simple acetamide is a suspected teratogen.[1] | Containment. Double-bagging required to prevent dust inhalation during handling.[1] |
Waste Characterization & Segregation
Before disposal, characterize your waste stream.[1][4] Use the following decision logic to select the correct waste stream.
Figure 1: Decision tree for segregating benzofuran-derivative waste streams.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound or Spill Debris)
Applicability: Expired reagents, weigh-boat residues, contaminated gloves/paper towels.
-
Primary Containment: Place the solid material into a clear polyethylene bag (minimum 2 mil thickness).
-
Solvent Wetting (Optional but Recommended): If the powder is extremely fine/dusty, lightly wet it with mineral oil or water (if compatible) to prevent aerosolization upon bag compression.[1]
-
Secondary Containment: Seal the primary bag and place it inside a wide-mouth High-Density Polyethylene (HDPE) jar.
-
Why HDPE? It is resistant to phenolic interaction and impact.[1]
-
-
Labeling:
Protocol B: Liquid Waste (HPLC Waste / Mother Liquors)
Applicability: Reaction mixtures, HPLC effluent.
-
pH Check: Ensure the solution pH is between 5 and 9.
-
Solvent Segregation:
-
Precipitation (Volume Reduction):
-
Advanced Step: If you have large volumes of dilute aqueous waste (e.g., from reverse-phase HPLC), consider passing the waste through an activated charcoal filter.[1] The benzofuran scaffold will adsorb strongly to the carbon.[1] The water can then be treated as standard aqueous waste, and the solid charcoal disposed of as Protocol A .[1]
-
Regulatory Classification (RCRA & Global)
While this specific CAS may not be explicitly listed on the EPA P-list or U-list, it must be classified by Characteristic or Process Knowledge .[1]
| Regulatory Body | Classification Code | Description |
| US EPA (RCRA) | D001 (If in flammable solvent) | Ignitability characteristic.[1] |
| US EPA (RCRA) | Not Listed (Default) | If solid, classify as "Toxic Organic Waste" pending determination.[1] Recommended to treat as U000 (Generic Hazardous) for safety.[1] |
| EU (EWC) | 07 05 13 * | Solid wastes containing hazardous substances from the manufacture of pharmaceuticals.[1] |
| DOT (Transport) | UN 2811 | Toxic solids, organic, n.o.s. (2-(6-Hydroxy-benzofuran-3-yl)-acetamide).[1] |
Emergency Contingencies
Spill Management:
-
Evacuate: If a large amount of dry powder is aerosolized, evacuate the lab to allow dust to settle (15 mins).
-
PPE: Wear N95 or P100 respirator, double nitrile gloves, and safety goggles.[1]
-
Neutralization: Not required for the solid.[1]
-
Cleanup: Do not dry sweep.[1] Use a wet wipe or damp paper towel to capture dust.[1] Place all cleanup materials into Protocol A waste.
Exposure:
-
Skin Contact: Phenols can cause chemical burns and systemic toxicity via absorption.[1] Wash immediately with PEG-300 or Polyglycol (if available), followed by copious water.[1] Water alone is often ineffective for lipophilic phenols.[1]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]
-
U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. [Link][1]
-
PubChem. (n.d.).[1] Benzofuran Compound Summary. National Center for Biotechnology Information. [Link][1]
-
Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. [Link]
Sources
A Senior Application Scientist's Guide to the Safe Handling of 2-(6-Hydroxy-benzofuran-3-yl)-acetamide
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, immediate safety and logistical information for handling 2-(6-Hydroxy-benzofuran-3-yl)-acetamide (C₁₀H₉NO₃). While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, a rigorous risk assessment based on its constituent chemical motifs—a benzofuran core and an acetamide functional group—is both prudent and necessary. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and integrity in your laboratory.
Hazard Identification and Risk Assessment: A Proactive Stance
The toxicological properties of 2-(6-Hydroxy-benzofuran-3-yl)-acetamide have not been thoroughly investigated.[1] Therefore, we must operate under the precautionary principle, assuming the compound may possess hazards associated with its structural analogs.
-
Acetamide Moiety: The parent compound, acetamide, is classified as a suspected carcinogen (GHS Category 2, H351).[2] Animal studies have indicated the potential for liver tumors from oral exposure.[3][4] This dictates that the compound must be handled with extreme caution to minimize any potential for long-term health effects.
-
Benzofuran Core: Structurally related benzofuran compounds are known to cause skin, eye, and respiratory irritation.[1][5] Chronic oral exposure to 2,3-benzofuran in animal models has been linked to liver and kidney damage.[6]
-
Physical Form: As a crystalline solid, the primary physical hazard is the potential for generating fine dust during handling, which increases the risk of inhalation and dermal exposure.[2][7]
Given these potential hazards, all handling procedures must be designed to prevent contact and inhalation.
Engineering Controls & Personal Protective Equipment (PPE): Your Primary Lines of Defense
Engineering controls are the most effective way to minimize exposure. PPE serves as the critical final barrier.
Engineering Controls:
-
Chemical Fume Hood: All weighing, reconstitution, and handling of this compound must be performed inside a certified chemical fume hood to control airborne dust and vapors.[8]
-
Ventilation: The laboratory must be equipped with general ventilation systems that ensure a safe atmospheric environment.[7][9]
Personal Protective Equipment (PPE) Protocol: The following table summarizes the mandatory PPE for handling this compound. Do not proceed with any work until all items are correctly in place.
| PPE Category | Item | Specification & Rationale |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Goggles must conform to ANSI Z87.1 standards to protect against splashes.[10] A face shield worn over goggles is required when handling larger quantities or during procedures with a higher splash risk.[1][11] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves provide a good baseline of protection for incidental contact.[11] Always inspect gloves before use and dispose of them immediately after handling the compound. Use proper removal techniques to avoid skin contact.[1] |
| Body Protection | Laboratory Coat | A clean, fully-buttoned laboratory coat is mandatory to protect against skin exposure.[9] It should be left in the laboratory to prevent cross-contamination.[10] |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | While not typically required when working within a fume hood, a respirator (e.g., N95 for dusts) should be readily available for emergency situations, such as a significant spill or failure of engineering controls.[9][11] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict, logical workflow is paramount for minimizing risk. This process flow ensures that safety is integrated into every step of the experimental procedure.
Caption: Decision-making guide for spill response.
Disposal and Decontamination Plan
Proper disposal is a critical component of the chemical lifecycle, ensuring environmental protection and regulatory compliance.
-
Waste Segregation: All materials contaminated with 2-(6-Hydroxy-benzofuran-3-yl)-acetamide, including the compound itself, reaction mixtures, contaminated gloves, and absorbent materials, must be treated as hazardous waste. [7]* Containerization: Use separate, sealed, and clearly labeled containers for solid and liquid waste.
-
Environmental Precautions: Do not let the product enter drains, waterways, or soil. [5]Prevent further leakage or spillage if it is safe to do so. [12]* Final Disposal: Arrange for disposal through a licensed professional waste disposal service. [12]Always follow your institution's and local/national waste management regulations. [7] By integrating these safety protocols into your daily operations, you ensure the protection of yourself, your colleagues, and the integrity of your research. Treat this compound, and all novel chemical entities, with the respect and caution they are due.
References
-
Personal protective equipment for handling 7-methoxy-2,3-dimethylbenzofuran-5-ol. Benchchem. Provides general safety protocols for benzofuran derivatives, including PPE and handling.Link
-
Safety Data Sheet: N-(3-chloro-4-methylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrob[9]enzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide. AK Scientific, Inc. Details hazards and precautionary statements for a complex benzofuran derivative.Link
-
2-(6-Hydroxy-1-benzofuran-3-yl)acetamide. PMC. Crystallographic information and synthesis details for the target compound.Link
-
Safety Data Sheet: acetamide. Chemos GmbH&Co.KG. Safety information on acetamide, highlighting disposal and handling considerations.Link
-
Safety Data Sheet: Acetamide. Sigma-Aldrich. Details hazards for acetamide, including its classification as a suspected carcinogen (H351).Link
-
Safety Data Sheet (SDS) Acetamide. LPS. Provides information on storage and handling of acetamide.Link
-
Acetamide - Hazardous Substance Fact Sheet. New Jersey Department of Health. Fact sheet detailing hazards and first aid for acetamide.Link
-
Chemical Safety: Personal Protective Equipment. University of California, San Francisco. General guidance on selecting and using PPE in a laboratory setting.Link
-
Safety Data Sheet: Acetamide Crystal, Tech Grade. Fisher Scientific. SDS for acetamide, noting carcinogenic suspicion and dust explosion hazard.Link
-
Personal Protective Equipment (PPEs)- Safety Guideline. PharmaState Academy. Overview of the importance and types of PPE in a professional setting.Link
-
2-(6-Hy-droxy-1-benzo-furan-3-yl)acetamide. PubMed. Abstract providing chemical formula and structural information.Link
-
Safety data sheet: 2,3-Benzofuran. CPAchem. SDS for the core benzofuran structure.Link
-
Safety Data Sheet: N-(1,3-Dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide. Angene Chemical. SDS for a related benzofuran acetamide derivative, indicating skin, eye, and respiratory irritation.Link
-
SAFETY DATA SHEET: 2,3-Benzofuran. TCI Chemicals. Safety information for 2,3-Benzofuran, noting it is a suspected carcinogen.Link
-
Personal Protective Equipment (PPE) for Industrial Chemicals. Respirex International. Showcases various types of chemical protective clothing.Link
-
SAFETY DATA SHEET: Benzofuran. Fisher Scientific. SDS for Benzofuran, classifying it as a Category 2 carcinogen.Link
-
Personal Protective Equipment (PPE) Matrix Guidelines for Biosafety & Chemical PPE. William & Mary. Guidelines for selecting appropriate PPE based on laboratory hazards.Link
-
Acetamide MATERIAL SAFETY DATA SHEET. Pallav Chemicals. MSDS for acetamide providing first aid and disposal information.Link
-
Lack of In Vivo Mutagenicity of Acetamide in a 13-Week Comprehensive Toxicity Study Using F344 gpt Delta Rats. ResearchGate. Study showing hepatotoxic effects of acetamide in rats.Link
-
ACETAMIDE. Occupational Safety and Health Administration (OSHA). OSHA information page on acetamide.Link
-
Carbofuran. World Health Organization. Toxicological data for Carbofuran, a different benzofuran derivative, illustrating the potential for high toxicity within the chemical class.Link
-
Acetamide. U.S. Environmental Protection Agency (EPA). Fact sheet on acetamide noting animal studies reported liver tumors.Link
-
2-[(6-hydroxy-2,3-dihydro-1-benzofuran-3-yl)amino]acetamide. Chemazone. Product listing confirming the chemical structure.Link
-
The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE)... DEA.gov. Analytical data for a related benzofuran compound.Link
-
N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide. MDPI. Synthesis of a related benzofuran acetamide derivative.Link
-
Toxicological Profile for 2,3-Benzofuran. NCBI Bookshelf. Detailed toxicological profile indicating liver and kidney damage in animal studies.Link
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. fishersci.com [fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. epa.gov [epa.gov]
- 5. aksci.com [aksci.com]
- 6. HEALTH EFFECTS - Toxicological Profile for 2,3-Benzofuran - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. chemos.de [chemos.de]
- 8. archpdfs.lps.org [archpdfs.lps.org]
- 9. benchchem.com [benchchem.com]
- 10. wm.edu [wm.edu]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. pallavchemicals.com [pallavchemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
